Triadimefon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBVZBTWMNKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023897 | |
| Record name | Triadimefon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triadimefon is a colorless to pale yellow crystalline solid with a slight odor. (NTP, 1992), Colorless to pale yellow solid; [CAMEO] Light beige solid; [MSDSonline] | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triadimefon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
162 °F /72 °C/ | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Moderately sol in most organic solvents except aliphatics., Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone, In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C), In water, of 71.5 mg/L at 25 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.22 at 20 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 1.5X10-8 mm Hg at 25 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triadimefon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
43121-43-3 | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triadimefon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43121-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triadimefon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043121433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIADIMEFON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triadimefon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIADIMEFON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW039CJF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180.1 °F (NTP, 1992), 82.3 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Antifungal Action of Triadimefon
Elucidation of Sterol Biosynthesis Inhibition in Fungi
The primary mode of action for Triadimefon is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. chemicalbook.cominchem.org Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal plasma membrane, playing a role similar to that of cholesterol in animal cells. By blocking its synthesis, this compound effectively compromises the structural and functional integrity of the fungal cell. nih.gov
This compound's antifungal activity is highly specific, targeting a key enzyme in the ergosterol biosynthesis pathway known as sterol 14α-demethylase. nih.govwho.int This enzyme, a cytochrome P450 monooxygenase encoded by the CYP51 gene, is responsible for the C14-demethylation of lanosterol (B1674476), a crucial step in the formation of ergosterol. nih.govnih.gov
As a demethylation inhibitor (DMI), this compound's triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme. nih.gov This binding action blocks the enzyme's normal function, preventing the removal of the 14α-methyl group from sterol precursors. nih.gov The inhibition of this specific enzymatic step is the foundational mechanism of this compound's fungicidal effect.
Table 1: Key Enzyme in this compound's Mechanism of Action
| Feature | Description |
| Target Enzyme | Sterol 14α-demethylase |
| Gene | CYP51 |
| Enzyme Class | Cytochrome P450 |
| Function | Catalyzes the C14-demethylation of lanosterol and other sterol precursors. nih.gov |
| Effect of Inhibition | Halts the ergosterol biosynthesis pathway. chemicalbook.com |
The inhibition of the CYP51 enzyme by this compound has profound consequences for the fungal cell. The blockage leads to a depletion of ergosterol and a simultaneous accumulation of abnormal, 14α-methylated sterol precursors within the cell. nih.gov
This altered sterol composition disrupts the physicochemical properties of the fungal cell membrane. The membrane loses its structural integrity and fluidity, and its essential functions, such as regulating permeability and the activity of membrane-bound enzymes, are impaired. nih.govfrontiersin.org The compromised cell membrane can no longer support normal fungal development, leading to the inhibition of hyphal growth and the prevention of haustoria formation, which are specialized structures used by pathogenic fungi to absorb nutrients from host plants. chemicalbook.com Ultimately, this disruption of membrane integrity and function leads to the cessation of fungal growth and cell death.
Systemic Activity and Translocation within Plant Systems
A key characteristic of this compound is its systemic activity, meaning it is absorbed by the plant and transported to other tissues, providing protection against fungi from within. chemicalbook.cominchem.orgepa.gov The fungicide can be taken up through both the roots and foliar surfaces. inchem.org Upon absorption, this compound is rapidly translocated systemically within the plant. epa.gov It is important to note that its primary metabolite, triadimenol (B1683232), is also fungicidally active and contributes significantly to its systemic properties. epa.govinchem.org
When applied to the soil or as a seed treatment, this compound is readily absorbed by the plant's root system. inchem.orgapsnet.org Following root uptake, the compound is primarily transported upwards throughout the plant in a process known as acropetal movement. inchem.orgapsnet.orgnih.gov This translocation occurs via the xylem, the plant's water-conducting tissue, and is driven by the transpiration stream. inchem.org As water moves from the roots to the stems and leaves, it carries the fungicide with it, distributing it throughout the aerial parts of the plant. nih.gov Studies have demonstrated this upward translocation in various crops, including wheat, beans, barley, and cucumbers. inchem.orgnih.gov
While the predominant movement of this compound within a plant is acropetal, some studies have observed a slight degree of downward, or basipetal, translocation. inchem.org This movement, from the leaves towards the lower parts of the plant and roots, occurs through the phloem. However, this basipetal movement is considered to be significantly less extensive than its acropetal counterpart. inchem.org
Table 2: Translocation Characteristics of this compound in Plants
| Type of Movement | Description | Primary Pathway | Direction |
| Acropetal | The main direction of translocation. inchem.org | Xylem (Transpiration Stream) inchem.org | Upward (Roots to Leaves) inchem.orgnih.gov |
| Basipetal | Limited or slight movement observed. inchem.org | Phloem | Downward (Leaves to Roots) inchem.org |
Protective, Curative, and Eradicant Fungicidal Properties
This compound exhibits a versatile range of fungicidal activities, which can be categorized as protective, curative, and eradicant. inchem.orgherts.ac.uk This versatility allows it to be used in various disease management strategies.
Protective Activity: This refers to the ability of the fungicide to prevent fungal infection when applied before the pathogen arrives or begins to infect the plant. scielo.brresearchgate.net this compound forms a protective barrier and, due to its systemic nature, is present within the plant tissues to inhibit spore germination and penetration, thus preventing the disease from establishing. epa.gov
Curative Activity: This is the ability of the fungicide to control a fungal infection after it has already begun but before symptoms are visible. scielo.brresearchgate.net this compound can halt the growth of the fungus within the plant tissue during the incubation period, effectively "curing" the plant of the infection. epa.gov
Eradicant Activity: This describes the capacity of the fungicide to stop the development of a fungal disease after symptoms have already appeared. inchem.orgscielo.br this compound can inhibit further growth and sporulation of the established fungus, helping to manage and reduce the severity of an existing infection. inchem.org
Environmental Dynamics and Transformation of Triadimefon
Occurrence and Distribution in Environmental Compartments
Detection in Aquatic Environments (Surface Waters, Lakes, Rivers, Ditches)
Triadimefon is a widely used triazole fungicide that, due to its use in agriculture, has become a ubiquitous presence in various aquatic environments. usask.caresearchgate.netresearchgate.net Its detection in surface waters, including lakes, rivers, and ditches, has been a subject of numerous environmental monitoring studies. After application on agricultural land, this compound can enter surface and groundwater through runoff and leaching, leading to contamination of these water systems. usask.ca
Monitoring studies have revealed the widespread occurrence of this compound in surface waters, often with high detection rates. usask.caresearchgate.net For instance, in the Tai Lake Basin in China, the detection rate of this compound was 100%, with a maximum concentration of 0.00727 μg/L. usask.ca In another location, Baiyangdian Lake, the maximum detected concentration was higher at 0.13 μg/L. usask.ca A three-year monitoring survey in the Acheloos River in Western Greece found a maximum this compound concentration of 0.1923 μg/L. usask.ca
Investigations along the Jiulongjiang River during the wet season showed this compound concentrations ranging from 0.047 to 0.1733 μg/L, with a detection rate of 43.8%. usask.ca However, during the dry season, it was not detected. usask.ca Further studies have reported its presence in other water bodies such as Poyang Lake, Ganjiang River, and Xiushui River, with a maximum concentration of 0.054 μg/L. usask.ca In some instances, concentrations in drinking water sources have reached several micrograms per liter. usask.ca The rate of detection in one study was 33.6%, with concentrations ranging from 0.185 to 5.220 μg/L. usask.casemanticscholar.org
Table 1: Reported Concentrations and Detection Rates of this compound in Aquatic Environments
| Water Body/Location | Maximum Concentration (μg/L) | Detection Rate (%) |
| Tai Lake Basin, China | 0.00727 | 100% |
| Baiyangdian Lake, China | 0.13 | Not Reported |
| Acheloos River, Greece | 0.1923 | Not Reported |
| Jiulongjiang River, China (Wet Season) | 0.1733 | 43.8% |
| Poyang Lake, Ganjiang River, Xiushui River, China | 0.054 | Not Reported |
| Various Locations (Unnamed Study) | 5.220 | 33.6% |
| Ditches near rice fields | 12 | 33.3-100% |
The concentration of this compound in aquatic environments is significantly influenced by agricultural practices. nih.gov The application of this fungicide to crops can lead to higher concentrations in the surrounding water bodies. usask.ca For example, concentrations of this compound in ditches around rice fields have been found to range from 0.4 to 12 μg/L, with detection rates between 33.3% and 100%. usask.ca This indicates a direct link between its agricultural use and its presence in adjacent aquatic systems. The U.S. Environmental Protection Agency (EPA) estimated that the expected environmental concentration of this compound in surface water could be as high as 41 μg/L. usask.ca
Runoff from treated areas, particularly after rainfall, is a primary pathway for this compound to enter surface waters. usask.cachemicalbook.com This is evident in the higher concentrations observed in watersheds surrounding agricultural land compared to more urbanized areas. usask.ca
Presence in Soil and Agricultural Products
This compound exhibits low to moderate persistence in soil, with its breakdown varying depending on the soil type. orst.edu In a sandy loam soil, the half-life was reported to be within 18 days, while in loamy soil, it was shorter, at about 6 days. orst.edu Other studies have reported soil half-lives ranging from 14 to 60 days, with an average of 26 days. orst.edu Due to its moderate mobility, there is a potential for this compound and its residues to leach into groundwater. orst.edu
Once in the soil, this compound can be taken up by plants. inchem.org Its primary metabolite in soil is triadimenol (B1683232). usask.ca The lower limit of determination for this compound in soil has been established at 0.03 mg/kg. inchem.org
In agricultural products, significant residues of this compound and its metabolite triadimenol can be found in various crops at the time of harvest. inchem.org For example, measurable residues in the order of 0.2 - 0.4 mg/kg are found in paprika and tomato. inchem.org In cereal plants like barley, oat, and wheat, significant residues are found in both the heads and straw parts weeks after the last application. inchem.org At harvest, which can be six weeks after the final treatment, residues can persist in straw at levels of 2 mg/kg or below. inchem.org However, the grains at the time of harvest in these experiments showed no detectable residues. inchem.org
Residues in Food Matrices
This compound residues have been detected in a variety of food matrices, particularly in fruits that are commonly treated with this fungicide post-harvest to control fungal diseases. chemicalbook.comepa.gov
Grapes: Field studies have shown that this compound residue levels of 0.01 ppm (mg/kg) can be expected on ripe grapes even with a 60-75 day interval between spraying and harvesting. nih.gov Other studies have reported total residues of this compound and its metabolite triadimenol in grapes ranging from 0.25 to 1.4 mg/kg. inchem.org The processing of grapes into must and wine can lead to a transfer of these residues, with about 50% of the residue level found in grapes potentially being present in the must. inchem.org The U.S. has established a tolerance of 1 ppm for the combined residues of this compound and its metabolites in or on grapes. epa.gov
Pineapples: Post-harvest application of this compound to pineapples is a potential use to control fungal growth. inchem.org Experimental post-harvest treatments have shown that penetration of this compound into the fruit flesh is limited, with low residue levels found in the flesh compared to the peel. inchem.org However, a significant conversion of this compound to its metabolite triadimenol occurs between the time of dipping and analysis. inchem.org A tolerance of 3 ppm is established for this compound on pineapples. epa.gov One surveillance program detected this compound and triadimenol in 11 pineapple samples, with the highest level being 0.8 mg/kg. service.gov.uk It is noted that after peeling, only about 10% of the residue remains. service.gov.uk
Bananas: this compound residues have also been detected in bananas. One study on banana puree found (-)-(R)-triadimefon at 0.20 mg/kg and (+)-(S)-triadimefon at 0.23 mg/kg. saffi.eu The same study also detected various isomers of the metabolite triadimenol. saffi.eu The Codex Alimentarius has established a Maximum Residue Limit (MRL) of 1 mg/kg for this compound in bananas, based on triadimenol use only. fao.org
Table 2: Reported Residue Levels of this compound in Fruits
| Fruit | Reported Residue Level (mg/kg) | Notes |
| Grapes | 0.01 | Expected on ripe fruit 60-75 days post-spray. nih.gov |
| Grapes | 0.25 - 1.4 | Sum of this compound and triadimenol. inchem.org |
| Pineapples | Highest level of 0.8 | 11 samples contained this compound and triadimenol. service.gov.uk |
| Bananas | 0.20 (-)-(R)-triadimefon | Detected in a banana puree sample. saffi.eu |
| Bananas | 0.23 (+)-(S)-triadimefon | Detected in a banana puree sample. saffi.eu |
Residue Levels in Cereal Grains (e.g., Wheat)
Following the application of this compound, residues of the parent compound and its primary metabolite, triadimenol, can be detected in cereal grains and straw. The levels of these residues are influenced by the application rate, the number of applications, and the pre-harvest interval.
Supervised trials conducted in Canada on threshed wheat grain showed total residues of this compound and triadimenol ranging from 0.03 to 0.12 mg/kg 21 days after the last application. inchem.org In the same trials, wheat straw harvested 21 days post-application contained total residues of up to 3.5 mg/kg. inchem.org
Extensive trials on wheat have provided detailed insights into the dissipation of these residues over time. Immediately after application, residue levels are at their highest and gradually decline. For instance, in one set of trials, the total residue in wheat heads (grains) was measured at various intervals after the final treatment. These studies separately quantified this compound and its more persistent metabolite, triadimenol. While some studies have detected residues in grains, others have found residues only in the straw, with non-detectable levels in the grain itself. researchgate.net
The following table summarizes findings from supervised field trials on wheat, illustrating the decline in residue levels over time.
| Compound | Days After Last Application | Residue Range (mg/kg) | Source |
|---|
Environmental Fate and Degradation Pathways
The persistence and transformation of this compound in the environment are governed by a combination of non-biological (abiotic) and biological (biotic) processes. These pathways determine the compound's ultimate fate and the formation of various degradation products.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of this compound through chemical and physical processes, primarily photolysis and hydrolysis.
Photolysis, or degradation by light, is a significant dissipation pathway for this compound in natural water systems. researchgate.net The rate of photodegradation is influenced by factors such as the solvent, irradiation wavelength, and the presence of other substances in the water. researchgate.netusask.ca
Under natural sunlight, the half-life of this compound has been measured at 11.7 days in ultrapure water, 16.5 days in sterilized river water, and 22.3 days in sterilized seawater. usask.ca The degradation is notably slower in river water compared to ultrapure water. usask.ca The primary photodegradation products identified are 4-chlorophenol (B41353) and 1,2,4-triazole. researchgate.netusask.ca The main metabolite of this compound, triadimenol, is more stable to photolysis than its parent compound. usask.ca
Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound's stability to hydrolysis is highly dependent on the pH of the water. usask.ca The compound is stable in acidic and neutral conditions but degrades more rapidly as the pH becomes more alkaline. usask.ca Higher temperatures also accelerate the rate of hydrolysis.
In one study, the half-life of this compound in simulated aquatic environments was 5.3 days at a pH of 7.18 and decreased to 1.15 days at a pH of 9.25. usask.ca Conversely, another study reported a half-life of one year at 22°C across a pH range of 3, 6, and 9, while a separate investigation found that almost 95% of the compound remained after 28 weeks in water at pH levels of 3.0, 6.0, or 9.0, indicating high stability under those specific experimental conditions. usask.canih.gov In strongly acidic or alkaline solutions (0.1 N H2SO4 or 0.1N NaOH), the compound is also considered stable. nih.gov
Biotic Degradation and Metabolism
Biotic degradation, driven by living organisms, is the primary mechanism for this compound transformation, particularly in soil environments.
The degradation of this compound in soil is predominantly a biologically mediated process. nih.gov Studies comparing sterile and non-sterile soils show that the fungicide dissipates very rapidly in non-sterile soil, confirming the essential role of microorganisms. nih.govmdpi.com In sterile soils, no significant degradation is observed. nih.gov
The main biotic transformation pathway for this compound in soil is the reduction of its carbonyl group to form the alcohol, triadimenol. nih.govnih.govresearchgate.net This conversion is a critical step in its degradation. The rate of this microbial transformation can be enantioselective, meaning that one stereoisomer of this compound may be degraded faster than the other. nih.govresearchgate.netacs.org Research has shown that the S-(+)-enantiomer of this compound reacts faster than the R-(−) enantiomer in soil. nih.govacs.org
The rate of degradation varies with soil type and conditions. Observed half-lives for this compound have been reported as 8 days in sandy-loam and 13 days in clay soils. usask.ca The resulting metabolite, triadimenol, is significantly more persistent in the soil environment. usask.ca The transformation process results in the formation of four distinct stereoisomers of triadimenol, and their relative abundances are determined by the microbial action in the soil. nih.govresearchgate.netacs.org
Stereoselectivity in Biotic Degradation
The biotic degradation of this compound in soil environments is a complex process characterized by significant stereoselectivity. usask.ca this compound is a chiral compound, existing as two enantiomers: R-(-)-triadimefon and S-(+)-triadimefon. researchgate.net Microbial activity in the soil preferentially degrades one enantiomer over the other, although the specific enantiomer that is degraded more rapidly can vary depending on soil conditions.
Research has shown conflicting results regarding which enantiomer is more susceptible to degradation. Several studies indicate that the transformation is enantioselective, with the S-(+)-enantiomer degrading faster than the R-(-) enantiomer. nih.govacs.org Conversely, other investigations in both alkaline and acidic soils have observed that R-(-)-triadimefon is preferentially degraded. nih.govacs.orgacs.org This leads to an enrichment of the S-(+)-enantiomer in the soil over time. maxwellsci.commaxwellsci.com The rate of degradation and the degree of enantioselectivity are influenced by soil properties, including pH. nih.govacs.org For instance, abiotic racemization—the conversion of one enantiomer into its counterpart—has been observed to be pH-dependent, occurring more rapidly in alkaline soils. nih.govacs.org This process can further complicate the chiral profile of this compound and its metabolites in the soil. nih.govacs.org
The enantioselective degradation of the parent compound directly influences the stereoisomeric composition of its metabolites, particularly triadimenol. usask.canih.gov
Table 1: Enantioselective Degradation of this compound in Different Soils
| Soil Type | Preferentially Degraded Enantiomer | Reference |
|---|---|---|
| Three different soil types (unspecified) | S-(+)-triadimefon | nih.gov |
| Baoding alkaline yellow soil | R-(-)-triadimefon | nih.govacs.orgacs.org |
| Wuhan acidic red soil | R-(-)-triadimefon | nih.govacs.orgacs.org |
| Greenhouse soil & Normal soil | S-(+)-triadimefon (leading to R-(-) enrichment) | maxwellsci.commaxwellsci.com |
Formation of Triadimenol as a Major Metabolite
The primary transformation pathway for this compound in soil under aerobic or nonflooded conditions is the microbial reduction of its carbonyl group to a hydroxyl group, resulting in the formation of its major metabolite, triadimenol. acs.orgnih.govnih.gov This transformation is significant because triadimenol is also a potent fungicide, sometimes more so than this compound itself. usask.caresearchgate.net
The conversion of this compound to triadimenol introduces a second chiral center into the molecule. nih.govacs.org Consequently, while this compound has two enantiomers, triadimenol has four possible stereoisomers. researchgate.netnih.govacs.org The biotic transformation process does not produce these stereoisomers in equal amounts. Instead, different production rates are observed for each of the four triadimenol stereoisomers, resulting in a unique stereoisomeric profile that is distinct from commercially produced triadimenol. nih.govacs.org The relative abundances of the triadimenol stereoisomers can differ, but the ratios have been observed to be similar across various soil types. nih.govacs.org For example, in one study focusing on Baoding soil, the concentration of triadimenol stereoisomers consistently followed the order 1R,2R > 1S,2S > 1S,2R > 1R,2S, regardless of whether the soil was treated with racemic this compound or a single enantiomer. nih.govacs.org
Other Metabolites (e.g., Triadimenol acid, KWG 1342, KWG 1323, p-chlorophenol, 1H-1,2,4-triazole)
Beyond the primary conversion to triadimenol, the metabolism of this compound can proceed further, yielding a range of other metabolites. A key metabolic pathway involves the oxidation of the t-butyl methyl group of triadimenol. who.int This process leads to the formation of hydroxy triadimenol (also known as KWG 1342) and its subsequent oxidation product, a carboxylic acid derivative often referred to as triadimenol acid or carboxytriadimenol (KWG 1640). who.int Another metabolite identified in toxicological studies is KWG 1323. nih.gov
Under certain environmental conditions, the chemical structure of this compound and triadimenol can undergo complete degradation. who.int This breakdown can yield simpler, more fundamental compounds, including p-chlorophenol (4-chlorophenol) and 1H-1,2,4-triazole. who.int The formation of 1H-1,2,4-triazole is of particular environmental interest as it is highly soluble and stable in water. isres.org
The degradation pathway is also highly dependent on soil conditions, such as moisture content. In flooded or anaerobic soils, the transformation of this compound proceeds differently. Instead of being reduced to triadimenol, it is metabolized to a diol derivative, 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one-1,4-diol. nih.gov
Persistence of Triadimenol in Soil
A critical aspect of the environmental fate of this compound is the high persistence of its primary metabolite, triadimenol. usask.ca While this compound itself has a shorter half-life, triadimenol is significantly more stable in the soil environment. usask.ca Studies have reported that the half-life of triadimenol can be extensive, in some cases exceeding 240 days. usask.ca European Union regulatory data classifies it as very persistent, with a laboratory dissipation time (DT₉₀) of over 455 days and a field DT₉₀ of approximately 216 days. herts.ac.uk
However, other research has characterized triadimenol as moderately persistent, noting that its degradation rate is influenced by soil characteristics. rbcsjournal.orgscielo.br For instance, one study found that degradation was faster in a Red-Yellow Podzolic soil compared to a Latosol, attributing the difference to higher nutrient levels and more favorable moisture conditions in the Podzolic soil. rbcsjournal.orgscielo.br Soil organic carbon content also plays a role; in nonflooded soils, higher organic carbon levels and the addition of manure were found to enhance the persistence of this compound and, by extension, its metabolites. nih.gov
Environmental Mobility and Leaching Potential
Mobility in Various Soil Types
The mobility of this compound in soil, which dictates its potential to move through the soil profile, is influenced by various factors, primarily soil type and organic carbon content. researchgate.net It is generally described as being moderately mobile. orst.edu Research comparing its movement to other triazole fungicides found this compound to be the most mobile of the group studied. researchgate.net
Groundwater Contamination Potential
Due to its moderate mobility and the high persistence of its primary metabolite, triadimenol, this compound poses a potential risk for groundwater contamination. orst.edusemanticscholar.org Following its application in agricultural settings, the compound can be transported from the soil surface into groundwater systems via leaching, particularly after rainfall events. usask.ca
The detection of this compound and its metabolites in groundwater has been documented. nerc.ac.uk Studies specifically assessing leaching have found that triadimenol can be transported through the soil column, with concentrations in the leachate exceeding the maximum admissible concentration of 0.1 µg L⁻¹ for individual pesticides in groundwater as established by the European Union. researchgate.net Furthermore, the degradation product 1H-1,2,4-triazole is a particular concern due to its high solubility and stability in water, which enhances its potential to contaminate water resources. isres.org
Table 2: Summary of Environmental Fate Parameters
| Parameter | Compound | Finding | Reference |
|---|---|---|---|
| Persistence | Triadimenol | Half-life can exceed 240 days; considered very persistent. | usask.caherts.ac.uk |
| Triadimenol | Characterized as moderately persistent; degradation varies with soil type. | rbcsjournal.orgscielo.br | |
| Mobility | This compound | Moderately mobile; potential to leach. | orst.edu |
| This compound | More mobile than other triazoles; mobility depends on soil organic carbon. | researchgate.net | |
| Leaching | Triadimenol | Detected in leachate at concentrations above EU groundwater limits. | researchgate.net |
| 1H-1,2,4-triazole | High solubility and stability in water increases contamination risk. | isres.org |
Bioaccumulation and Biomagnification Potential
The potential for a chemical to accumulate in living organisms and become more concentrated at higher trophic levels is a critical aspect of its environmental risk profile. For this compound, this potential is evaluated through its bioconcentration, bioaccumulation, and biomagnification characteristics.
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all environmental sources, including food. usask.caskb.se Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. usask.casfu.ca
This compound's potential for bioaccumulation is initially suggested by its moderate lipophilicity, indicated by an octanol-water partitioning coefficient (log KOW) of 3.1. usask.caresearchgate.netsemanticscholar.org This property suggests an affinity for fatty tissues where accumulation can occur. regulations.gov The U.S. Environmental Protection Agency's (EPA) Reregistration Eligibility Decision noted that this compound has the potential to bioaccumulate in the tissues of fish. usask.caresearchgate.net However, other estimates suggest a low potential for bioconcentration, with a calculated Bioconcentration Factor (BCF) of 31. nih.gov
Research Findings on Bioaccumulation
Detailed studies across various aquatic species reveal a complex and often stereoselective bioaccumulation behavior for this compound. The fungicide has one chiral center, resulting in two different enantiomers (R-triadimefon and S-triadimefon), which can behave differently in biological systems. usask.ca
Research on the oligochaete worm Tubifex tubifex demonstrated that bioaccumulation occurs through both epidermal contact from the aqueous phase and ingestion of contaminated soil particles. acs.orgnih.gov In aqueous exposures, the (S)-triadimefon enantiomer was preferentially accumulated over the (R)-triadimefon enantiomer. nih.gov A similar stereoselective preference for the S-enantiomer was observed in frogs. usask.ca
In contrast, studies with the green algae Scenedesmus obliquus showed that bioaccumulation was not enantioselective. usask.ca The BCF for both R- and S-triadimefon reached its maximum on the seventh day of exposure. usask.ca The elimination of this compound from organisms can be relatively rapid; for instance, the elimination half-life in juvenile rainbow trout was calculated to be 1.1 days following dietary exposure. usask.caresearchgate.net
The biotransformation of this compound into its metabolite, triadimenol, adds another layer of complexity. Triadimenol has two chiral centers, resulting in four possible stereoisomers. usask.ca Some research indicates that triadimenol may have a stronger potential for enrichment than the parent compound, although this varies by species. usask.caresearchgate.net For example, in lizards, certain triadimenol isomers were found to bioaccumulate. usask.ca Conversely, in algae, the bioaccumulation capacity for triadimenol was significantly lower than that of this compound. usask.caresearchgate.net
Table 1: Bioconcentration Factors (BCF) of this compound in Various Aquatic Organisms
| Organism | Species | Enantiomer | BCF Value (L/kg) | Reference |
|---|---|---|---|---|
| Green Algae | Scenedesmus obliquus | R-triadimefon | 67.32 | usask.ca |
| Green Algae | Scenedesmus obliquus | S-triadimefon | 67.09 | usask.ca |
| Snail | Bellamya aeruginosa | Not Specified | 19.4 (Maximum) | usask.ca |
Research Findings on Biomagnification
Despite its capacity for bioaccumulation in individual organisms, studies on this compound's potential for biomagnification—the amplification of its concentration up the food chain—suggest this is not a significant environmental pathway. regulations.gov
A key study investigated the trophic transfer in a simple aquatic food chain consisting of algae and tadpoles that consume the algae. usask.caresearchgate.net The results showed that the concentration of this compound in the tadpoles was lower than in the algae they consumed. usask.caresearchgate.net The biomagnification factor (BMF) for the this compound enantiomers in this system indicated a process of trophic dilution, or a decrease in concentration at the higher trophic level, rather than biomagnification. usask.caresearchgate.net
This finding aligns with the U.S. EPA's assessment, which concluded that food chain transfer through biomagnification is not considered a significant exposure pathway for this compound, largely due to its relatively low bioconcentration factors and octanol-water partition coefficient. regulations.gov
Ecotoxicological Investigations of Triadimefon
Effects on Aquatic Organisms
The presence of Triadimefon in aquatic environments has prompted numerous studies into its effects on a range of organisms, from fish and amphibians to invertebrates and algae.
Research has demonstrated that this compound exhibits varying degrees of toxicity to different fish species, affecting them at different life stages.
Zebrafish (Danio rerio) : Exposure to this compound has been shown to negatively impact the development of zebrafish at embryonic, larval, and adult stages. Specifically, exposure to 35.6 mg/L of this compound significantly reduces the hatching success of embryos. This is thought to be due to the inhibition of the secretion of hatching gland cells. Furthermore, at a concentration of 4 µg/mL, this compound has been observed to cause teratogenic effects in zebrafish embryos.
Rare Minnow (Gobiocypris rarus) : Studies on the rare minnow have revealed that this compound can induce oxidative stress and disrupt the endocrine system during larval development. While a precise 96-hour median lethal concentration (LC50) is not definitively established, research indicates it falls within the range of 3.08 to 9.75 mg/L. Chronic exposure to concentrations of 1, 10, and 100 μg/L has been shown to cause anti-estrogenic effects by decreasing vitellogenin (VTG) and CYP19a mRNA levels, and inhibiting aromatase activity.
Rainbow Trout (Oncorhynchus mykiss) : For the rainbow trout, the acute 96-hour LC50 for this compound is reported to be 14 mg/L.
Japanese Medaka (Oryzias latipes) : The 96-hour LC50 for Japanese Medaka has been determined to be 11.02 mg/L. Chronic toxicity studies have established a Lowest Observed Effect Concentration (LOEC) for juvenile survival rate at 75 μg/L, with body length and wet weight being significantly affected at concentrations greater than 240 μg/L.
Interactive Data Table: Acute and Chronic Toxicity of this compound in Fish
| Species | Test Duration | Endpoint | Value | Unit |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | - | Reduced Hatching Success | 35.6 | mg/L |
| Zebrafish (Danio rerio) | - | Teratogenic Effects | 4 | µg/mL |
| Rare Minnow (Gobiocypris rarus) | 96 hours | LC50 | 3.08 - 9.75 | mg/L |
| Rare Minnow (Gobiocypris rarus) | 14 days | Anti-estrogenic Effects | 1 - 100 | µg/L |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 14 | mg/L |
| Japanese Medaka (Oryzias latipes) | 96 hours | LC50 | 11.02 | mg/L |
| Japanese Medaka (Oryzias latipes) | 60 days | LOEC (Juvenile Survival) | 75 | µg/L |
| Japanese Medaka (Oryzias latipes) | 60 days | LOEC (Growth) | >240 | µg/L |
Amphibians are also susceptible to the toxic effects of this compound, with studies highlighting its potential to disrupt development and endocrine function.
African Clawed Frog (Xenopus laevis) : this compound and its metabolite, triadimenol (B1683232), have been shown to potentially affect the African clawed frog through endocrine-disrupting mechanisms and by inhibiting growth. mdpi.com Exposure during the neurula stage can lead to teratogenic effects in the cartilages and muscles of the first and second branchial arches. mdpi.com Studies have also indicated that this compound can delay thyroid hormone-dependent metamorphic development by disrupting thyroid hormone function.
Black-Spotted Frog (Rana nigromaculata) : this compound can influence the development of black-spotted frog tadpoles. mdpi.com The disruption of hormones involved in metamorphosis is a key factor in its toxicity to this species. mdpi.com Research has shown that the toxic potency of this compound to these tadpoles is greater than that of its metabolite, triadimenol. mdpi.com
This compound also poses a risk to lower trophic levels in aquatic ecosystems, including zooplankton and algae.
Daphnia magna : For the water flea Daphnia magna, this compound has been observed to delay molting and development, and cause developmental abnormalities in offspring, which can ultimately reduce the reproductive fitness of the population. mdpi.com Multi-generational studies have shown that development and reproduction are significantly inhibited at a concentration of 0.1 mg/L. wikipedia.org
Algae : Studies on the green algae Selenastrum capricornutum have shown that this compound can inhibit growth, with a reported 96-hour EC50 of 1.71 ppm. Research on Scenedesmus obliquus indicates that this compound can bioaccumulate, with bioconcentration factors (BCFs) of 67.32 L/kg and 67.09 L/kg for its R- and S-enantiomers, respectively.
The toxicity of this compound in aquatic organisms is attributed to several underlying mechanisms. A primary mode of action is the disruption of endocrine processes. mdpi.com In fish and amphibians, it can interfere with the synthesis and regulation of sex hormones and thyroid hormones, leading to developmental and reproductive issues. mdpi.com For instance, in rare minnow larvae, this compound exposure leads to decreased levels of vitellogenin, an indicator of estrogenic activity.
This compound is also known to induce oxidative stress. mdpi.com This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. In fish, this can lead to cellular damage. mdpi.com
Furthermore, this compound can cause neurotoxicity, hepatotoxicity (liver damage), and cardiovascular toxicity. mdpi.com In invertebrates like Daphnia magna, it is suggested that this compound may interfere with the synthesis of ecdysis hormone by inhibiting P450 enzymes, which are crucial for molting. mdpi.com
Effects on Terrestrial Organisms
The impact of this compound extends to terrestrial ecosystems, particularly affecting soil microbial communities that are vital for soil health and nutrient cycling.
This compound can alter the structure and function of soil microbial populations. Studies have shown that its degradation in soil is primarily mediated by microorganisms. While it may initially induce the microbial population, long-term application can lead to changes in the bacterial community that may not recover even after 60 days. researchgate.net
Effects on Earthworms (Eisenia fetida)
This compound's impact on soil invertebrates, such as the earthworm Eisenia fetida, has been a subject of ecotoxicological research. Studies investigating the biochemical and histopathological effects of triazole fungicides, including this compound, have revealed specific physiological responses in these organisms. While some research has shown no significant differences in the total protein content of earthworms treated with this compound compared to control groups, a notable decrease in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GSH-Px) has been observed. nih.gov This suggests that even if overt toxicity is not immediately apparent, this compound exposure can induce internal biochemical stress.
Histopathological examinations have further elucidated the sublethal effects of this compound on Eisenia fetida. At lower concentrations, the fungicide has been observed to cause damage to the epidermis and epidermal cells of the earthworm. nih.gov As the concentration of the pesticide increases, more severe effects are noted, including disordered arrangement of the smooth muscle layer and the disintegration of some cells. nih.gov These findings indicate that this compound can cause cellular and tissue-level damage to earthworms, which could have longer-term consequences for their health and function within the soil ecosystem.
**Table 1: Biochemical and Histopathological Effects of this compound on *Eisenia fetida***
| Endpoint | Observation | Reference |
| Biochemical | ||
| Protein Content | No significant difference compared to control. | nih.gov |
| Glutathione Peroxidase (GSH-Px) Activity | Significantly lower than control. | nih.gov |
| Histopathological | ||
| Epidermis and Epidermal Cells | Damaged at lower concentrations. | nih.gov |
| Smooth Muscle Layer | Disordered arrangement and cell disintegration at higher concentrations. | nih.gov |
Impacts on Reptiles (e.g., Chinese Lizards)
The ecotoxicological data on the effects of this compound on reptiles is limited, but studies on the Chinese lizard (Eremias argus) provide some insights. Research has focused on the absorption, distribution, and metabolism of this compound and its metabolite, triadimenol. Following administration, this compound has been observed to peak in concentration within 12 hours in the liver, brain, kidney, and plasma before being slowly eliminated. lacertilia.denih.gov The liver and brain have been suggested as potential target organs for this compound enantiomers, where they may cause significant injury. lacertilia.de
Despite the observed accumulation in key organs, some studies have reported a lack of overt physical effects over short durations. In one experiment, there was no significant influence on the body weight or length of the lizards, and no mortality or other clinical signs of toxicity were observed in the treated groups. lacertilia.de The biotransformation of this compound to triadimenol is stereoselective, meaning the different isomers of the compound are metabolized at different rates. lacertilia.denih.gov This differential metabolism in organs like the liver and brain may lead to varying degradation rates and ecotoxicological effects within different parts of the body. lacertilia.denih.gov
Table 2: Summary of this compound Effects on the Chinese Lizard (Eremias argus)
| Parameter | Finding | Reference |
| Toxicokinetics | ||
| Peak Concentration | Reached within 12 hours in liver, brain, kidney, and plasma. | lacertilia.denih.gov |
| Elimination | Slow elimination from the body. | lacertilia.denih.gov |
| Target Organs | Liver and brain suggested as potential targets for injury. | lacertilia.de |
| Physical Effects | ||
| Body Weight and Length | No significant influence observed in a short-term study. | lacertilia.de |
| Mortality | No mortality observed in a short-term study. | lacertilia.de |
| Metabolism | ||
| Biotransformation | Stereoselective metabolism to triadimenol. | lacertilia.denih.gov |
Effects on Plant Growth and Physiology (e.g.,Ocimum tenuiflorum,Withania somnifera)
This compound, in addition to its fungicidal properties, is known to have plant growth regulatory effects. In the medicinal plant Ocimum tenuiflorum (Holy Basil), soil drenching with this compound led to a significant increase in the content of non-enzymatic antioxidants such as ascorbic acid, α-tocopherol, and reduced glutathione. researchgate.net The activities of antioxidant enzymes like superoxide (B77818) dismutase, ascorbate (B8700270) peroxidase, and catalase also showed a significant increase with the treatment. researchgate.net
Similarly, in Withania somnifera (Ashwagandha), this compound treatment was found to enhance the plant's antioxidant potential. researchgate.net While early seedling growth was reduced in terms of shoot length and leaf area, the root length increased. researchgate.net The treatment also led to an increase in chlorophyll (B73375) content. researchgate.net The levels of non-enzymatic antioxidants (ascorbic acid, reduced glutathione, and α-tocopherol) and the activities of antioxidant enzymes (superoxide dismutase, peroxidase, polyphenol oxidase, and catalase) were all elevated in the roots, stems, and leaves of the seedlings. researchgate.net
**Table 3: Physiological Effects of this compound on Ocimum tenuiflorum and *Withania somnifera***
| Plant Species | Parameter | Effect of this compound Treatment | Reference |
| Ocimum tenuiflorum | Non-enzymatic Antioxidants | Increased (Ascorbic acid, α-tocopherol, reduced glutathione) | researchgate.net |
| Antioxidant Enzymes | Increased activity (Superoxide dismutase, ascorbate peroxidase, catalase) | researchgate.net | |
| Withania somnifera | Seedling Growth | Reduced shoot length and leaf area; Increased root length | researchgate.net |
| Photosynthetic Pigments | Increased chlorophyll content | researchgate.net | |
| Non-enzymatic Antioxidants | Increased in root, stem, and leaf (Ascorbic acid, reduced glutathione, α-tocopherol) | researchgate.net | |
| Antioxidant Enzymes | Increased activity in root, stem, and leaf (Superoxide dismutase, peroxidase, polyphenol oxidase, catalase) | researchgate.net |
Interactions with Ectomycorrhizae (e.g., Loblolly and Slash Pines)
This compound applications can significantly impact the symbiotic relationship between pine seedlings and ectomycorrhizal fungi. In nursery settings, the use of this compound to control fusiform rust on loblolly and slash pines has been shown to suppress the development of ectomycorrhizae formed by both artificially introduced Pisolithus tinctorius and naturally occurring fungi. apsnet.org This suppression has been observed to be two- to threefold compared to seedlings treated with the fungicide ferbam. apsnet.org
The inhibitory effect of this compound extends to its primary metabolite, triadimenol. Residues of both this compound and triadimenol have been detected in the roots and tops of seedlings up to 116 days after the final application. apsnet.org The concentrations of these residues, particularly triadimenol, were sufficient to strongly inhibit the growth of P. tinctorius and Thelephora terrestris in pure culture. apsnet.org Laboratory tests have confirmed the sensitivity of various ectomycorrhizal fungi to this compound, with P. tinctorius being particularly sensitive. auburn.edu The ED50 (the concentration that inhibits growth by 50%) of this compound on the growth of P. tinctorius and T. terrestris was 0.98 mg/L and 1.66 mg/L, respectively, while the ED50 of triadimenol was even lower at 0.40 mg/L and 0.25 mg/L, respectively. apsnet.org
Table 4: Inhibitory Effects of this compound and Triadimenol on Ectomycorrhizal Fungi
| Fungus | Compound | ED50 (mg/L) | Reference |
| Pisolithus tinctorius | This compound | 0.98 | apsnet.org |
| Triadimenol | 0.40 | apsnet.org | |
| Thelephora terrestris | This compound | 1.66 | apsnet.org |
| Triadimenol | 0.25 | apsnet.org |
Adverse Outcome Pathways and Endocrine Disruption
This compound is recognized as a chemical that can interfere with the endocrine system of various organisms, leading to potential adverse outcomes. usask.caresearchgate.net As a triazole fungicide, its mechanism of action can lead to disruptions in hormone homeostasis, which may trigger compensatory responses in affected organisms. uclm.es The potential for this compound to act as an endocrine disruptor has been a focus of toxicological research, particularly concerning its effects on the thyroid and reproductive systems. usask.caresearchgate.net
Thyroid System Disruption
This compound can interfere with the thyroid hormone system by altering the expression of genes related to the hypothalamus-pituitary-thyroid (HPT) axis. usask.ca This disruption can ultimately affect processes such as embryo hatching and reproductive capacity in fish. usask.ca Azole fungicides, as a class, can enhance the hepatic metabolism of thyroid hormones by inducing the enzyme uridine (B1682114) diphosphate-glucuronosyl-transferase (UDPGT). nih.gov This leads to an increased biliary elimination of thyroxine (T4) and triiodothyronine (T3), which can reduce the levels of these crucial hormones. nih.gov The disruption of the thyroid hormone system is a significant concern due to the critical role these hormones play in development, particularly of the brain, as well as in regulating metabolism in adult organisms. caldic.comsemanticscholar.org
Reproductive System Impacts
The endocrine-disrupting properties of this compound extend to the reproductive system. Exposure to this fungicide can impair reproductive function in a variety of animals, an effect often linked to an imbalance of sex hormones and dysfunction of receptor signaling pathways. usask.ca In rare minnow larvae, this compound has been shown to cause an anti-estrogenic effect by decreasing the mRNA levels of vitellogenin (VTG) and CYP19a, and inhibiting aromatase activity. nih.gov It also disrupts the transcription of various estrogen receptors and genes involved in steroidogenesis and gonadotropin-releasing hormone. nih.gov
Studies on other vertebrates have also highlighted reproductive toxicity. In the ascidian Phallusia mammillata, this compound has been shown to inhibit fertilization and impair embryological development in a dose-dependent manner. nih.gov In birds, triazole fungicides have been linked to a decrease in reproductive output, including delayed laying dates, reduced clutch size, and lower hatching rates. uclm.es These effects can be triggered by alterations in circulating sexual hormone concentrations, which can impact processes like spermatogenesis. uclm.es The broad range of species affected underscores the potential for this compound to have significant impacts on the reproductive success of wildlife populations.
Liver and Nervous System Toxicity
This compound exposure has been linked to toxic effects in both the liver and the nervous system across various animal models. usask.casemanticscholar.orgresearchgate.net Long-term studies in species including rats, mice, and dogs have identified several toxic responses, such as increased liver weights and elevated blood cholesterol levels. orst.edu In mice, dietary studies resulted in increased liver cell hypertrophy. orst.edu More direct liver damage has also been observed; studies on the lizard Eremias argus showed that this compound caused hepatocellular damage and interfered with the normal physiological function of the liver. usask.caresearchgate.net This hepatotoxicity may be linked to the inhibition of Cytochrome P450 (CYP) enzyme activity. usask.caresearchgate.net Furthermore, research on mice co-exposed to this compound and ochratoxin A noted significant changes in liver total cholesterol (TC), triglyceride (TG), and glucose (GLU) levels. nih.gov
The primary endpoint of concern for this compound is neurotoxicity, which has been observed in studies on rats, mice, and rabbits. usask.caepa.gov The mechanism of action involves the potentiation of dopaminergic activity. who.int this compound acts as an indirect dopamine (B1211576) agonist by binding to the dopamine transporter, which inhibits the re-uptake of dopamine and increases its concentration at the synapse. epa.govnih.govnih.gov This leads to a neurotoxic syndrome characterized by increased motor activity, hyperactivity, and stereotyped behaviors such as repetitive sniffing, head bobbing, and pacing. epa.govnih.gov In rats, this compound has also been shown to induce handling-induced convulsions and changes in reflexes. nih.gov Some studies suggest that female rats may be more sensitive to these neurobehavioral effects. nih.gov
| System Affected | Organism | Observed Effects | Reference |
|---|---|---|---|
| Liver | Rats, Mice, Dogs | Increased liver weights, increased blood cholesterol | orst.edu |
| Liver | Mice | Increased liver cell hypertrophy, altered cholesterol, triglyceride, and glucose levels | orst.edunih.gov |
| Liver | Lizards (Eremias argus) | Hepatocellular damage, affected physiological function | usask.caresearchgate.net |
| Nervous System | Rats, Mice, Rabbits | Neurotoxicity, hyperactivity, increased motor activity | usask.caepa.govepa.gov |
| Nervous System | Rats | Stereotyped behaviors (sniffing, pacing), handling-induced convulsions | nih.gov |
| Nervous System | General (in vitro) | Acts as an indirect dopamine agonist, inhibits dopamine re-uptake | epa.govnih.gov |
Carcinogenicity and Teratogenicity
The carcinogenic potential of this compound has been evaluated, leading to its classification as a Group C "possible human carcinogen" by the U.S. Environmental Protection Agency's Cancer Assessment Review Committee. epa.govregulations.gov This classification is based on findings from long-term animal studies, which showed a treatment-related increase in hepatocellular adenomas in both male and female mice and thyroid adenomas in rats. regulations.govregulations.gov However, it was noted that the tumors were benign, and a quantitative cancer risk assessment was not performed. epa.govepa.gov The risk was determined to be manageable through a nonlinear reference dose (RfD) approach. regulations.govregulations.gov
This compound is also recognized as a teratogen, capable of inducing developmental malformations. usask.canih.gov Studies in mammals have shown that this compound can affect embryonic development, particularly when exposure occurs during neurulation. usask.ca While some research suggests its teratogenic potential is relatively low, with effects like cleft palates in rats observed at doses that also induced maternal toxicity, other studies have demonstrated significant and specific developmental abnormalities. usask.caorst.edu
Craniofacial Malformations and Axial Skeletal Defects
Exposure to this compound during early embryonic development has been shown to cause significant skeletal abnormalities in animal models. usask.canih.gov In vivo studies on pregnant mice treated with this compound revealed severe craniofacial malformations and axial skeletal defects in the resulting fetuses. nih.govresearchgate.net One of the characteristic malformations observed is the development of ectopic maxillary cartilage in the upper jaw. usask.canih.gov
The underlying mechanisms for these defects are thought to be complex. The observed craniofacial malformations may be explained by an alteration of the rhombomeric organization in the developing hindbrain, which affects neural crest migration to the branchial arches. nih.govresearchgate.net The axial abnormalities, in turn, could be a result of abnormal segmental identity specification during development. nih.gov
Alterations in Branchial Arch Morphogenesis
A primary focus of this compound's teratogenicity is its disruptive effect on the development of branchial arches. usask.ca These structures are critical precursors to many craniofacial features. Exposure to this compound during embryogenesis has been shown to cause the reduction and fusion of the first and second branchial arches in mouse embryos. usask.caresearchgate.net Similar effects have been documented in amphibians; studies on Xenopus laevis (African clawed frog) embryos exposed during the neurula stage revealed teratogenic effects on the cartilages and muscles of the first and second branchial arches. usask.canih.gov
Research suggests a pathogenic pathway involving the abnormal migration and compaction of neural crest cells (NCCs) at the level of the first branchial arch. nih.gov In this compound-exposed rat embryos, NCC-derived tissues were displaced to the maxillary region of the first branchial arch, a location where they are not typically found, leading to the formation of ectopic cartilage. nih.gov These findings indicate that this compound interferes with fundamental, conserved mechanisms of vertebrate craniofacial development. nih.govresearchgate.net
| Effect Type | Finding | Organism/Model | Reference |
|---|---|---|---|
| Carcinogenicity | Classified as Group C "possible human carcinogen" | Regulatory Assessment (EPA) | epa.govregulations.gov |
| Carcinogenicity | Increased incidence of hepatocellular adenomas | Mice | regulations.govregulations.gov |
| Carcinogenicity | Increased incidence of thyroid adenomas | Rats | regulations.gov |
| Teratogenicity | Induces craniofacial and axial skeletal defects | Mice | usask.canih.govresearchgate.net |
| Teratogenicity | Causes alterations in branchial arch morphogenesis | Mice, Rats, Frogs (Xenopus laevis) | usask.canih.govnih.gov |
| Teratogenicity | Induces ectopic maxillary cartilage | Mice, Rats | usask.canih.gov |
Oxidative Stress Induction
This compound exposure can induce oxidative stress in organisms, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. usask.casemanticscholar.orgnih.gov Studies in the larvae of the rare minnow (Gobiocypris rarus) have shown that this compound exposure leads to an accumulation of ROS. nih.gov This is accompanied by a compensatory response in the antioxidant defense system, including increased activity of key antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT). nih.gov Furthermore, an increase in the transcription of stress-response genes was also noted. nih.gov Similarly, in acute toxicity assays with tadpoles of the black-spotted frog (Rana nigromaculata), significant differences in antioxidant enzyme activities were observed following exposure to this compound. nih.gov
| Biomarker | Observed Change | Organism | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Accumulation/Increase | Rare Minnow (Gobiocypris rarus) | nih.gov |
| Superoxide Dismutase (SOD) | Increased Activity | Rare Minnow (Gobiocypris rarus) | nih.gov |
| Catalase (CAT) | Increased Activity | Rare Minnow (Gobiocypris rarus) | nih.gov |
| Glutathione Peroxidase (GPX) | Increased Activity | Rare Minnow (Gobiocypris rarus) | nih.gov |
| Antioxidant Enzymes (General) | Altered Activity | Black-spotted Frog (Rana nigromaculata) | nih.gov |
Synergistic and Combined Toxic Effects with Other Agrochemicals
The ecotoxicological impact of this compound can be amplified when it is present in combination with other environmental contaminants. usask.caresearchgate.net Research has demonstrated synergistic and additive toxic effects with other classes of agrochemicals and mycotoxins. For instance, when rare minnow embryos were co-exposed to this compound and the pyrethroid insecticide fenvalerate, a synergistic effect was observed. researchgate.net This combination enhanced both endocrine disruption and the induction of oxidative stress beyond what would be expected from each chemical alone. researchgate.net
Similarly, combined exposure to this compound and the mycotoxin ochratoxin A in mice resulted in an additive toxic effect. nih.gov This co-exposure led to disruptions in hepatic glucolipid metabolism and inhibited fatty acid β-oxidation. nih.gov Furthermore, the combination disrupted the integrity of the gut barrier and altered the structure of the intestinal microbiota, highlighting the complex and multifaceted health risks associated with combined exposures to common environmental residues. nih.gov
Metabolism and Toxicokinetics of Triadimefon in Biological Systems
Absorption, Distribution, and Excretion in Model Organisms
Triadimefon is readily and extensively absorbed via the gastrointestinal tract in model organisms such as mice and rats epa.gov. Studies in rats indicate rapid absorption, with peak concentrations in most organs achieved within 1 hour after administration nih.gov. In Chinese lizards (Eremias argus), this compound enantiomers are quickly distributed in plasma, reaching peak concentrations within 2 hours nih.gov.
Tissue Distribution and Accumulation
The distribution of this compound and its metabolites varies across different tissues and species.
In Rats: Following oral administration, tissue and plasma levels of this compound generally peak within 1 to 2 hours. Highest residue levels have been observed in fat, reaching 45.0 mg/kg in males at 4 hours and 43.5 mg/kg in females at 8 hours. After 7 days, residue levels in tissues remain quite low, with the highest concentration of 0.14 mg/kg found in the liver cenmed.com. Liver and kidneys are reported to retain the highest residue concentrations, with approximately 2% of the administered radioactivity remaining in females and 9% in males after 96 hours nih.gov.
In Chinese Lizards (Eremias argus): this compound concentrations quickly peak within 12 hours in the liver, brain, kidney, and plasma, followed by slow elimination. The liver and brain are identified as target tissues due to their higher concentrations and slower elimination rates. The kidney exhibits the lowest biotransformation capacity, while fat demonstrates the poorest degradation ability among the organs studied nih.govuni.lu. The primary metabolite, triadimenol (B1683232), is detectable in blood within 2 hours and reaches a plateau in most organs (excluding fat) around 12 hours nih.govuni.lu.
In Livestock: In pigs, whole blood and plasma levels of this compound peaked at 3 hours post-dosing. After five consecutive daily oral doses, the highest tissue residues were found in the kidney (4 mg/kg), followed by the liver (3.14 mg/kg) and fat (1.00 mg/kg) cenmed.com. For dairy cows, a single oral dose resulted in the highest tissue residues in the kidney (15.00 mg/kg), followed by fat (4.01 mg/kg), liver (3.65 mg/kg), and muscle (0.36 mg/kg) cenmed.com. In laying hens, 6 hours post-treatment, the liver contained 0.26 mg/kg, the kidney 1.18 mg/kg, breast muscle 0.12 mg/kg, and abdominal fat 0.30 mg/kg. These tissue radiocarbon levels decreased significantly to well below 0.01 mg/kg after 90 hours cenmed.com.
Table 1: Peak Tissue Residue Levels of this compound Equivalents in Various Model Organisms
| Organism | Tissue | Time to Peak (h) | Concentration (mg/kg) | Reference |
| Rat (Male) | Fat | 4 | 45.0 | cenmed.com |
| Rat (Female) | Fat | 8 | 43.5 | cenmed.com |
| Pig | Kidney | N/A (5 daily doses) | 4.0 | cenmed.com |
| Pig | Liver | N/A (5 daily doses) | 3.14 | cenmed.com |
| Pig | Fat | N/A (5 daily doses) | 1.00 | cenmed.com |
| Dairy Cow | Kidney | N/A | 15.00 | cenmed.com |
| Dairy Cow | Fat | N/A | 4.01 | cenmed.com |
| Dairy Cow | Liver | N/A | 3.65 | cenmed.com |
| Dairy Cow | Muscle | N/A | 0.36 | cenmed.com |
| Laying Hen | Kidney | 6 | 1.18 | cenmed.com |
| Laying Hen | Abdominal Fat | 6 | 0.30 | cenmed.com |
| Laying Hen | Liver | 6 | 0.26 | cenmed.com |
| Laying Hen | Breast Muscle | 6 | 0.12 | cenmed.com |
In Aquatic Organisms and Plants: this compound can accumulate in aquatic organisms due to its stability, mobility, and adsorption properties wikipedia.org. In S. obliquus, bioaccumulation reached its maximum on the 7th day, with bioconcentration factors (BCFs) of 67.32 L/kg for R-TDF and 67.09 L/kg for S-TDF, indicating non-enantioselective bioaccumulation. However, bioaccumulation in frogs was stereoselective, with S-TDF preferentially absorbed wikipedia.org. In rice plants, this compound is more concentrated in soluble components (24-29%) and its translocation involves both symplast and apoplast pathways, with a preference for the apoplast pathway nih.gov.
Excretion Pathways and Rates
This compound exhibits a low magnitude of accumulation and a rapid rate of uptake and excretion in animals cenmed.com.
In Rats: Following a single oral dose of 25 mg/kg body weight, 75% to 83% of the administered radioactivity is excreted within 7 days, with no activity detected in expired air cenmed.comsigmaaldrich.com. Excretion patterns show gender differences: males excrete approximately one-third of the dose in urine (29.8%) and about two-thirds in faeces (52.7%), while females excrete about two-thirds in urine (39.9%) and one-third in faeces (34.5%) nih.govcenmed.com. For specific enantiomers, males eliminated a significantly greater proportion of isomer B than isomer A in the faeces nih.gov.
Table 2: Excretion Profile of this compound in Rats (Single Oral Dose of 25 mg/kg bw over 7 days)
| Gender | Excretion Route | Percentage of Administered Dose (%) | Reference |
| Male | Urine | 29.8 | cenmed.com |
| Male | Faeces | 52.7 | cenmed.com |
| Female | Urine | 39.9 | cenmed.com |
| Female | Faeces | 34.5 | cenmed.com |
| Both | Total Excreted | 75-83 | cenmed.comsigmaaldrich.com |
In Pigs and Dairy Cows: Pigs excrete 84% to 91% of the administered activity in urine within the first 48 hours, with less than 7% in faeces cenmed.comsigmaaldrich.com. Dairy cows excrete 87% of a single oral dose in urine after 72 hours and 6.6% in faeces cenmed.comsigmaaldrich.com.
Biotransformation Pathways and Enzymes Involved
This compound undergoes extensive biotransformation in biological systems, primarily through two major pathways: the "triadimenol-pathway" and the "this compound-pathway" herts.ac.uknih.gov.
Reduction of Carbonyl Group to Triadimenol
The primary metabolic pathway for this compound involves the reduction of its carbonyl group (>C=O) to a hydroxyl group (>HCOH), forming triadimenol herts.ac.uksigmaaldrich.com. In rat hepatic microsomes, triadimenol is identified as the major metabolite, accounting for approximately 80% of this compound metabolism researchgate.net. This reduction occurs stereoselectively, leading to the preferential formation of the less toxic triadimenol B diastereomer researchgate.net.
In Chinese lizards, the metabolism of this compound is stereoselective, with R-(-)-triadimefon primarily yielding the metabolite TN-B1, and S-(+)-triadimefon predominantly forming TN-A2 nih.govuni.lu. This stereoselectivity is also observed in microbial transformation in soils, where the S-(+)-enantiomer reacts faster than the R-(-) enantiomer, and the resulting triadimenol stereoisomer profile differs from that of commercially synthesized triadimenol.
Role of Cytochrome P450 Monooxygenases (CYP1A, CYP3A)
Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes crucial for the metabolism of both endogenous and exogenous compounds nih.gov. This compound has been shown to induce both the CYP1A and CYP3A subfamilies in rats, mice, and aquatic organisms nih.gov. In medaka fish, this compound induces hepatic CYP3A activity and, uniquely among some conazoles, enhances CYP1A activity, suggesting that liver CYP-enzyme induction may be a key event in conazole-induced tumorigenesis.
While many conazole fungicides are primarily metabolized via oxidative P450-mediated pathways, the direct reduction of this compound to triadimenol is notably not predominantly mediated by P450 enzymes researchgate.net. However, studies with human and rat liver microsomes indicate that CYP2C and CYP3A enzymes are the most active in metabolizing this compound. High-dose exposure to this compound in rats leads to increased liver weight, induction of total CYP, and increased metabolism of the fungicide. Despite this, in vitro inhibition studies using P450 inhibitors (such as clotrimazole (B1669251) and 1-aminobenzotriazole) suggest that this compound depletion and triadimenol formation are primarily mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), rather than P450s researchgate.net.
Involvement of 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1)
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a significant role in the metabolism of this compound, specifically in the carbonyl reduction to triadimenol nih.govresearchgate.net. This enzyme is widely expressed in tissues such as the liver, adipose tissue, and skeletal muscle, where it is known to catalyze the carbonyl reduction of various endogenous oxidized sterols and activate endogenous glucocorticoids, thereby influencing energy metabolism nih.gov.
Experiments using chemical inhibitors (e.g., glycyrrhetinic acid, quercitrin, cortisone) and microsomes from 11β-HSD1-deficient mice have strongly indicated that 11β-HSD1 is the major enzyme responsible for triadimenol formation from this compound researchgate.net. Species-specific differences in 11β-HSD1 activity have been observed: human liver microsomes exhibit 4 to 8 times higher activity than rat and mouse liver microsomes, respectively. Furthermore, the apparent Vmax/Km of recombinant human 11β-HSD1 is 5 times higher than that of mouse and 15 times higher than that of rat 11β-HSD1, suggesting variations in isoform-specific expression levels and catalytic efficiency across these species. In Chinese lizards, 11β-HSD1 participates in metabolic reactions in the liver, but this pathway is not observed in the brain nih.govuni.lu. Additionally, hexose-6-phosphate dehydrogenase (H6PDH) has also been implicated in this compound metabolism, linking its biotransformation to carbohydrate metabolism researchgate.net.
Table 3: Comparative 11β-HSD1 Activity in Liver Microsomes
| Species | Relative Activity (Human = 1) | Apparent Vmax/Km (Recombinant Human = 1) | Reference |
| Human | 1 | 1 | |
| Rat | 0.25 | 0.067 | |
| Mouse | 0.125 | 0.2 |
Stereoselective Metabolism of this compound and Triadimenol Enantiomers
This compound possesses a single chiral center, existing as two enantiomers: R-triadimefon (R-TDF) and S-triadimefon (S-TDF) unl.eduusask.ca. Its metabolic transformation to triadimenol involves the reduction of a carbonyl group to a hydroxyl group, which creates a second chiral center, resulting in four possible stereoisomers of triadimenol unl.eduusask.calacertilia.de. These are typically categorized into two diastereomers: Diastereomer A (containing enantiomers A1 (1R,2S) and A2 (1S,2R)) and Diastereomer B (containing enantiomers B1 (1R,2R) and B2 (1S,2S)) unl.edulacertilia.de.
The metabolism of this compound and triadimenol exhibits significant stereoselectivity, meaning that different enantiomers are metabolized at varying rates and can lead to different metabolite compositions and distributions across species and tissues usask.calacertilia.deresearchgate.netsemanticscholar.org.
Key Findings on Stereoselective Metabolism:
In Lizards ( Eremias argus):
S-TDF was absorbed faster than R-TDF usask.ca.
R-TDF was more readily metabolized to triadimenol (TDN) usask.ca.
The main metabolite of R-TDF was RR-TDN, while that of S-TDF was SR-TDN usask.casemanticscholar.orgnih.gov.
Metabolic rates of RS-TDN and RR-TDN were more rapid than those of SR-TDN and SS-TDN, respectively usask.casemanticscholar.org.
Tissue distribution studies showed stereoselective biotransformation of triadimenol enantiomers among organs, with RR-triadimenol preferentially emerging over other enantiomers researchgate.net.
In the brain, this compound enantiomers crossed the blood-brain barrier, making the brain a primary target organ researchgate.net.
Fat tissue showed the highest residues of this compound enantiomers after 24 hours, indicating it as a major accumulation site researchgate.net.
In Rainbow Trout ( Oncorhynchus mykiss):
In in vitro tests using rainbow trout hepatic microsomes, S-TDF was transformed to triadimenol 27% faster than R-TDF unl.edu.
The formation rates of the four triadimenol stereoisomers also differed, with the most fungi-toxic stereoisomer (1S,2R) being produced at the slowest rate unl.edu.
The triadimenol stereoisomer ratio produced by trout microsomes was notably different from commercial triadimenol standards, with trout microsomes producing only about 4% of "Diastereomer A" (which constitutes approximately 85% of commercial triadimenol) unl.edu.
In Rats:
Studies with rat hepatic microsomes identified triadimenol as the major metabolite (approximately 80%) researchgate.net.
The reduction of the carbonyl group in this compound occurred stereoselectively, with preferential formation of the less toxic triadimenol B diastereomer researchgate.net.
The estimated average elimination half-life for the radiolabel was 24 hours for both isomers in both sexes who.int. The pattern of metabolites was not affected by the sex of the animals who.int.
Limited oxidation of triadimenol back to this compound has been observed who.int.
These findings highlight that stereoselectivity significantly influences the metabolic fate and distribution of this compound and its metabolites, varying across species and even within different tissues of the same organism usask.calacertilia.desemanticscholar.org.
Conjugation Mechanisms
Conjugation is a crucial phase II metabolic pathway that facilitates the elimination of xenobiotics and their metabolites by increasing their water solubility. For this compound and its metabolites, conjugation primarily involves glucuronidation and sulfation.
Glucuronidation: Triadimenol and its oxidative metabolites, such as carboxytriadimenol (KWG 1640 [M02]) and hydroxy triadimenol (KWG 1342 [M10]), undergo extensive glucuronidation, particularly in bile who.int. Specific glucuronidated metabolites identified include triadimenol-ketocarboxyglucuronide (M34), triadimenol glucuronide (M24), and KWG 1342 glucuronide (M23) who.int.
Sulfation: Although glucuronidation is predominant, sulfation also occurs, contributing to the elimination of metabolites fao.orgwho.int.
The formation of these conjugates is a minor but significant pathway for the elimination of this compound metabolites who.int.
In Vitro Metabolic Studies
In vitro metabolic studies, particularly using liver microsomes, have been instrumental in elucidating the metabolic pathways of this compound and identifying species and gender differences researchgate.netsemanticscholar.org.
Primary Metabolic Pathway: The primary metabolic pathway of this compound involves the reduction of its keto group to a hydroxyl group, yielding triadimenol lacertilia.dewho.intresearchgate.net. This reaction is mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) lacertilia.deresearchgate.net.
Enzyme Involvement: While many conazole fungicides are metabolized via cytochrome P450 (CYP)-mediated oxidative pathways, this compound's metabolism to triadimenol is notably not primarily P450-mediated researchgate.netdntb.gov.ua. However, CYP1A and CYP3A activities can be enhanced by this compound in fish usask.ca. In lizards, both P450 enzymes (cyp1a1, cyp3a1) and 11β-HSD1 participate in liver metabolic reactions, though 11β-HSD1 pathways were not observed in the brain lacertilia.denih.gov.
Inhibition of Monooxygenase Activity: In vitro experiments have shown that this compound can bind to cytochrome P450 and inhibit monooxygenase activity who.int.
Aromatase Inhibition: Both triadimenol and this compound have been found to weakly inhibit human placental microsomal aromatase activity, with half-maximal inhibition observed at 21 µmol/L and 32 µmol/L, respectively who.int.
Species and Gender Differences in Metabolic Capacity
Significant species and gender differences in this compound metabolism have been observed, particularly in rodent hepatic microsomes researchgate.netsemanticscholar.orgnih.gov.
Rodents (Rats and Mice):
Male Sprague-Dawley (SD) rats metabolized this compound more rapidly than female SD rats or either gender of CD-1 mice researchgate.netnih.gov.
Kinetic parameters (Vmax and Km values) were calculated from Michaelis-Menten regressions of in vitro metabolic data researchgate.netnih.gov. Km values were in the micromolar range, suggesting potential competitive inhibition with endogenous substrates researchgate.netnih.gov.
Intrinsic clearances derived from these parameters indicated that this compound metabolism is generally blood-flow limited in the studied organisms, with the possible exception of female rats researchgate.netnih.gov.
Human liver microsomes showed 4 to 8 times higher activity in this compound reduction compared to rat and mouse liver microsomes researchgate.net. The apparent Vmax/Km of recombinant human 11β-HSD1 was 5 and 15 times higher than that of mouse and rat 11β-HSD1, respectively, indicating isoform-specific differences and varying expression levels across species researchgate.net.
Rats vs. Hens: Qualitatively, the metabolic pattern of this compound in hens closely resembled that in rats who.int.
Lizards (Eremias argus): The specific main metabolites of this compound enantiomers varied between R-TDF and S-TDF in lizards, further illustrating species-specific stereoselective metabolism usask.calacertilia.de.
These differences underscore the importance of considering species and gender in risk assessments for this compound.
Physiologically Based Pharmacokinetic (PBPK) Modeling Applications
Physiologically Based Pharmacokinetic (PBPK) models are computational tools that simulate the absorption, distribution, metabolism, and elimination (ADME) of chemicals in the body using mathematical equations tandfonline.com. For this compound and its primary metabolite triadimenol, PBPK models have been developed to enhance the understanding of their pharmacokinetics and to facilitate interspecies extrapolation for risk assessment tandfonline.comresearchgate.netnih.govsigmaaldrich.com.
Model Development: A PBPK model was developed for this compound and triadimenol, incorporating in vitro measured rat tissue:blood partition coefficients and metabolic constants for both compounds nih.govsigmaaldrich.com.
Model Validation and Refinement: Pharmacokinetic data from male Sprague-Dawley rats administered intravenous this compound were used to validate the model nih.govsigmaaldrich.com. While the model accurately simulated peak blood and tissue concentrations, it initially predicted a more rapid clearance of both compounds nih.govsigmaaldrich.com.
Reverse Metabolism: To address the discrepancy in clearance, the concept of reverse metabolism (triadimenol converting back to this compound in the liver) was explored and significantly improved the model's predictive accuracy nih.govsigmaaldrich.com.
Human Extrapolation: The amended PBPK model was extrapolated to humans by incorporating in vitro metabolic constants measured in human hepatic microsomes nih.gov. This allowed for the calculation of Human Equivalent Doses (HEDs) based on rat No Observed Adverse Effect Levels (NOAELs), using area under the concentration curve (AUC) in brain and blood as dosimetrics for both this compound and triadimenol nih.gov.
PBPK modeling provides a robust framework for predicting the exposure profile of this compound and its metabolites in various biological systems, contributing to more accurate risk assessments tandfonline.comnih.gov.
Data Tables
Table 1: Stereoselective Metabolism of this compound Enantiomers in Lizards (Eremias argus)
| Enantiomer Administered | Main Metabolite Formed | Metabolic Rate Comparison |
| R-(-)-Triadimefon | RR-Triadimenol (TN-B1) | Faster than SR-TDN and SS-TDN |
| S-(+)-Triadimefon | SR-Triadimenol (TN-A2) | Slower than RS-TDN and RR-TDN |
| RS-Triadimenol | N/A | More rapid than SR-TDN and SS-TDN |
| RR-Triadimenol | N/A | More rapid than SR-TDN and SS-TDN |
Table 2: this compound Metabolism in Rodent Hepatic Microsomes
| Species/Gender | Metabolic Rate of this compound | Km Values (µM Range) | Intrinsic Clearance |
| Male SD Rats | More rapid | Micromolar | Blood-flow limited |
| Female SD Rats | Slower than male rats | Micromolar | Potentially not blood-flow limited |
| CD-1 Mice | Slower than male rats | Micromolar | Blood-flow limited |
| Human | 4-8x higher activity than rat/mouse (reduction) | N/A | N/A |
Triadimefon in Fungal Disease Management and Resistance Dynamics
Efficacy Against Key Fungal Pathogens
Triadimefon has been a significant component in the management of a wide array of fungal diseases in various crops since its introduction. Its systemic properties and broad-spectrum activity have made it an effective tool against several key fungal pathogens. Research has extensively documented its efficacy, while also highlighting the dynamics of resistance development in targeted fungal populations.
Powdery Mildew (Uncinula necator, Leveillula taurica, Erysiphe graminis)
Uncinula necator (Grape Powdery Mildew): this compound has demonstrated excellent efficacy in controlling grape powdery mildew. In field trials with high infection levels (86.2%), this compound treatment reduced the infection to 10.5%, a significant improvement over traditional treatments like sulphur, which only reduced infection to 65% chem.garden. The introduction of this compound in 1982 was a crucial development for grape powdery mildew control programs tamu.edu. However, reduced sensitivity to the fungicide was suspected as early as 1985 and later confirmed tamu.edu. Studies monitoring the sensitivity of U. necator have shown fluctuations in the median effective concentration (EC50) values over the years. For instance, a statewide survey in California in 2002 found the mean EC50 for this compound was 8.8 mg/liter, which was significantly higher than values from 12 years prior, indicating a decrease in sensitivity nih.gov. This suggests that while effective, the development of resistance is a significant factor in its long-term utility nih.gov.
**Efficacy of this compound against *Uncinula necator***
| Parameter | Untreated Control | Sulphur Treatment | This compound Treatment | Source |
| Initial Infection Level | 86.2% | 86.2% | 86.2% | chem.garden |
| Post-Treatment Infection | Not specified | 65% | 10.5% | chem.garden |
Leveillula taurica (Powdery Mildew on Pepper and Tomato): this compound has proven effective against powdery mildew caused by Leveillula taurica on crops like hot pepper and tomato. In a study on hot pepper varieties, this compound significantly reduced the Area Under the Disease Progress Curve (AUDPC), the rate of infection, and the Disease Severity Index (DSI) researchgate.net. Specifically, it reduced the epidemic duration by 53% and the infection rate by 33 units/day compared to Mancozeb researchgate.net. Research on sweet peppers also showed that this compound provided the highest level of control, particularly when applied before the appearance of symptoms chemicalbook.com. In a comparative study on chilli, this compound was found to be the most effective fungicide in controlling powdery mildew, leaf spot, and anthracnose simultaneously grdc.com.au.
Comparative Efficacy of this compound against Leveillula taurica on Hot Pepper
| Fungicide | AUDPC (% days) | Infection Rate (units/day) | DSI (%) | Source |
| This compound | 3.8 | 0.039 | 13 | researchgate.net |
| Mancozeb | Significantly higher than this compound | Significantly higher than this compound | Significantly higher than this compound | researchgate.net |
Erysiphe graminis (Powdery Mildew on Cereals): this compound has been widely used to control powdery mildew in cereals like wheat and barley. Studies have shown that even at sublethal doses, amounts less than one-hundredth of recommended dosages, this compound can greatly reduce disease efficiency and sporulation capacity of Erysiphe graminis ksu.edu. However, resistance has been a recurring issue. Isolates of E. graminis with decreased sensitivity to this compound have shown cross-resistance to other sterol C-14-demethylation inhibitors apsnet.org. The application of this compound can lead to an increase in the resistance of fungal populations, suggesting that resistant isolates may exist in the field prior to fungicide application and are then selected for under its pressure researchgate.net.
Rusts (e.g., Puccinia recondita, Puccinia striiformis f. sp. tritici)
Puccinia recondita (Leaf Rust of Wheat): this compound is utilized in the management of wheat leaf rust. In field trials, a single application of this compound was as effective against leaf rust as two applications at a lower rate apsnet.org. However, its efficacy can be moderate depending on the timing and conditions apsnet.org. For nearly four decades, this compound has been a key tool for controlling this disease due to its high efficiency and broad-spectrum action apsnet.org. Recent studies have investigated the sensitivity of Puccinia triticina (the causal agent of leaf rust) to this compound in China, finding that while the majority of isolates remain sensitive, about 10.2% have developed varying levels of resistance apsnet.org.
Puccinia striiformis f. sp. tritici (Stripe Rust of Wheat): Wheat stripe rust is a devastating disease that has been largely controlled in China with this compound genfarm.com.au. The fungicide has a strong therapeutic effect on wheat stripe rust epa.govnih.gov. It works by interrupting the infection by killing the pathogen's mycelia within the wheat leaves during the incubation period nih.gov. However, the extensive use of this single-site fungicide has led to the emergence of resistance apsnet.org. Studies have determined the baseline sensitivity of P. striiformis f. sp. tritici to this compound, with a mean EC50 value of 0.19 μg ml-1 across a large number of isolates genfarm.com.aufrontiersin.org. While most isolates tested were sensitive, 6.79% had developed some degree of resistance genfarm.com.aufrontiersin.org. These resistant isolates were found to have strong adaptive traits genfarm.com.aufrontiersin.org. The EC50 values for progeny isolates in one study ranged widely from 0.06 mg L–1 to 7.89 mg L–1 pir.sa.gov.auksu.edu.
Sensitivity of Puccinia striiformis f. sp. tritici Isolates to this compound in China
| Parameter | Value | Source |
| Mean EC50 | 0.19 μg ml-1 | genfarm.com.aufrontiersin.org |
| Percentage of Resistant Isolates | 6.79% | genfarm.com.aufrontiersin.org |
| Range of EC50 in Progeny Isolates | 0.06 to 7.89 mg L–1 | pir.sa.gov.auksu.edu |
Loose Smuts
This compound and its derivative, Triadimenol (B1683232), have been effective in controlling loose smut diseases in cereals like wheat and barley, primarily through seed treatments chemicalbook.comgenfarm.com.auahdb.org.uk. The systemic nature of the fungicide allows it to act against the fungus that resides within the embryo of the seed fwi.co.ukwikipedia.org. Foliar applications of this compound have also shown a marked curative effect, especially when applied during stem extension researchgate.net. This application can reduce the percentage of plant infection and lead to significant yield increases researchgate.net. This compound's mode of action involves blocking ergosterol (B1671047) biosynthesis in fungi such as Ustilago avenae chemicalbook.com. While effective, there are reports of developing insensitivity to azole seed dressings, including those in the same chemical family as this compound, in the fungus that causes loose smut in barley, Ustilago nuda apsnet.org.
Ergot (Claviceps africana)
This compound has demonstrated superior control of sorghum ergot, caused by Claviceps africana, compared to other triazole fungicides. In field studies evaluating different fungicide rates, regression models indicated that this compound provided the best control. The analysis of the area under the disease reduction curve (AUDRC) showed that this compound had the lowest value (1296) compared to propiconazole (3384) and tebuconazole (2984), indicating more effective disease reduction. Research in Australia also identified triazole fungicides, particularly Triadimenol (a metabolite of this compound), as the most effective in minimizing the severity of sorghum ergot infection.
**Comparative Efficacy of Triazole Fungicides against *Claviceps africana***
| Fungicide | Area Under the Disease Reduction Curve (AUDRC) | Source |
| This compound | 1296 | |
| Tebuconazole | 2984 | |
| Propiconazole | 3384 |
Leaf Spot (Cercospora capsici) and Anthracnose (Colletotrichum capsici)
In a comparative study of fungicides for major fungal diseases of chilli, this compound was found to be the most effective in controlling leaf spot (Cercospora capsici) and anthracnose (Colletotrichum capsici), along with powdery mildew grdc.com.au. It was significantly superior in reducing the Percent Disease Index (PDI) for leaf spot compared to other treatments grdc.com.au. While this compound is effective, other fungicides have also shown high efficacy against these pathogens. For instance, in-vitro studies have shown that fungicides like propiconazole, difenoconazole, and benomyl can completely inhibit the mycelial growth of C. capsici.
Fusarium acuminatum (Alfalfa Root Rot)
Fusarium acuminatum is a dominant pathogenic species causing Alfalfa Fusarium Root Rot. Fungicide toxicity tests have shown that this compound can inhibit the growth of this pathogen. Among several fungicides tested, this compound was found to be strongly toxic to F. acuminatum, with an EC50 value of 16.37 μg/mL. This suggests its potential as an alternative fungicide for the control of this significant alfalfa disease.
**Toxicity of Fungicides to *Fusarium acuminatum***
| Fungicide | EC50 (μg/mL) | Source |
| Fludioxonil | 0.09 | |
| Kresoxim-methyl | 2.28 | |
| This compound | 16.37 |
Cochliobolus sativus (Barley Spot Blotch)
Spot blotch, caused by the ascomycetous fungus Cochliobolus sativus, represents a significant and economically damaging disease of barley (Hordeum vulgare L.) in warmer, humid regions across the globe. journal-of-agroalimentary.ro The pathogen, in its anamorphic stage known as Bipolaris sorokiniana, is responsible for substantial crop losses by causing diseases such as common root rot, spot blotch, and black point of barley. apsnet.org The management of spot blotch has included the application of various chemical fungicides, with the triazole group, including this compound, historically proving effective against the disease. journal-of-agroalimentary.ro
However, the high genetic variability, rapid life cycle, and prolific spore production of C. sativus create a high risk for the development of fungicide resistance. journal-of-agroalimentary.roresearchgate.net The continued and widespread use of this compound has exerted significant selection pressure on C. sativus populations, leading to the emergence of resistant strains. journal-of-agroalimentary.ro111.68.103 This resistance diminishes the efficacy of this compound in controlling spot blotch, posing a considerable challenge to sustainable barley production. 111.68.103 While seed treatment with this compound has been explored, studies have shown it may produce no significant decrease in C. sativus infection compared to untreated seeds and can cause phytotoxic effects, such as delayed emergence and reduced initial growth. apsnet.org Understanding the mechanisms by which C. sativus develops resistance to this compound is therefore critical for effective disease management strategies. journal-of-agroalimentary.ro111.68.103
Fungicide Resistance Development and Mechanisms
The intensive application of site-specific fungicides like this compound inevitably imposes strong selection pressure on fungal populations, leading to the evolution of resistance. journal-of-agroalimentary.ro Fungal pathogens can adapt to the presence of a fungicide through various molecular mechanisms, which can be broadly categorized as either modifications to the target protein, reducing its affinity for the fungicide, or mechanisms that reduce the effective concentration of the fungicide at the target site. nih.gov These adaptations, driven by genetic mutations, can spread rapidly within a pathogen population, particularly in species with high reproductive rates like Cochliobolus sativus. journal-of-agroalimentary.ro The development of resistance can be a slow, gradual process resulting from the cumulative effect of selective stress over multiple growing seasons. 111.68.103 Several distinct mechanisms have been identified that contribute to this compound resistance in plant pathogenic fungi.
Target Site Mutations (e.g., Y134F in CYP51)
A primary mechanism of resistance to demethylation inhibitor (DMI) fungicides, including triazoles like this compound, involves alterations in the target enzyme, sterol 14α-demethylase. This enzyme, encoded by the CYP51 gene (also known as ERG11), is a crucial component of the ergosterol biosynthesis pathway, which produces the main sterol in the fungal cell membrane. nih.govnih.govnih.gov
Mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme, altering its three-dimensional structure. nih.gov These changes can reduce the binding affinity of the triazole fungicide to the enzyme's active site, thereby diminishing its inhibitory effect. One of the most widely reported mutations conferring resistance to azole fungicides is a substitution of tyrosine (Y) at position 134 with phenylalanine (F), commonly denoted as Y134F (or Y136F/Y137F in other fungal species, depending on the numbering convention). nih.govnih.gov This specific mutation has been documented in various plant pathogens, including Puccinia triticina (wheat leaf rust), as a factor in reduced sensitivity to azoles. nih.govnih.govsemanticscholar.org While the direct impact of the Y134F mutation on the binding of this compound specifically is a subject of ongoing research, the structural change it imparts on the CYP51 protein is a well-established mechanism for reducing the efficacy of this class of fungicides.
Overexpression of Target Genes (e.g., Cyp51)
In addition to structural modifications of the target enzyme, fungal pathogens can develop resistance by increasing the quantity of the target enzyme itself. nih.govnih.gov Overexpression of the Cyp51 gene leads to an elevated production of the 14α-demethylase enzyme within the fungal cell. nih.gov This increased concentration of the target protein means that a higher dose of the fungicide is required to inhibit a sufficient proportion of the enzyme molecules to achieve fungal growth inhibition.
This mechanism effectively dilutes the impact of the fungicide. Even if this compound successfully binds to some of the CYP51 enzymes, the surplus of unbound, functional enzymes allows the ergosterol biosynthesis pathway to continue, enabling fungal survival and growth. Constitutive overexpression of CYP51 has been identified as a significant contributor to azole resistance in several field isolates of plant pathogens. nih.gov This mechanism can act independently or in concert with target-site mutations to confer higher levels of resistance.
Efflux Pump Mechanisms (e.g., ABC and MFS Transporters)
Fungal cells possess sophisticated transport systems that can actively extrude toxic substances, including fungicides, from the cytoplasm. researchgate.net This process, known as efflux, is mediated by transporter proteins located in the cell membrane. The overexpression of genes encoding these efflux pumps is a major mechanism of fungicide resistance. journal-of-agroalimentary.ronih.gov Two of the most significant superfamilies of transporters involved in this process are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. researchgate.netnih.gov
ABC Transporters: These are primary active transporters that use the energy derived from ATP hydrolysis to pump a wide range of substrates out of the cell. nih.govbiotechmedjournal.com
MFS Transporters: These are secondary active transporters that utilize the proton-motive force (the electrochemical gradient of protons across the membrane) to drive the efflux of toxic compounds. 111.68.103nih.gov
In Cochliobolus sativus, exposure to this compound has been shown to induce the expression of genes encoding both ABC and MFS transporters. journal-of-agroalimentary.ro Studies using quantitative real-time PCR (qPCR) have demonstrated a significant increase in the expression of these transporter genes in virulent strains of the fungus following treatment with this compound, suggesting their active role in pumping the fungicide out of the cell and contributing to resistance. journal-of-agroalimentary.ro
| Gene | Transporter/Function | Maximum Fold-Increase in Expression |
|---|---|---|
| cytb | Mitochondrial Cytochrome b (Respiration) | 7.69 |
| MFS | Major Facilitator Superfamily Transporter | 6.11 |
| ABC1 | ATP-Binding Cassette Transporter | 3.40 |
| ABC2 | ATP-Binding Cassette Transporter | 1.70 |
Cross-Resistance Patterns with Other Triazole Fungicides
Cross-resistance occurs when a fungal strain develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides within the same chemical group that share a similar mode of action. nih.gov Since all triazole fungicides target the same enzyme (CYP51), the development of resistance to this compound, particularly through mechanisms like target site mutations or overexpression, often leads to reduced sensitivity to other triazoles. researchgate.net
Studies on isolates of Puccinia striiformis f. sp. tritici (wheat stripe rust) have demonstrated this phenomenon. Isolates resistant to this compound also showed a degree of resistance to other DMI fungicides, such as tebuconazole and hexaconazole. researchgate.net However, this cross-resistance does not typically extend to fungicides from different chemical classes with different modes of action. For instance, this compound-resistant isolates showed no cross-resistance to flubeneteram or pyraclostrobin. researchgate.net This highlights the importance of rotating or mixing fungicides with different modes of action in disease management programs to mitigate the impact of resistance. The similarity in molecular structure between different triazoles is believed to be the underlying reason for this cross-resistance development. nih.goveur.nl
| Fungicide Paired with this compound | Chemical Group | Correlation of Resistance (ρ value) | Level of Cross-Resistance |
|---|---|---|---|
| Hexaconazole | DMI (Triazole) | 0.5 ≤ ρ < 0.8 | Moderate |
| Tebuconazole | DMI (Triazole) | 0.3 ≤ ρ < 0.5 | Low |
| Flubeneteram | SDHI | ρ < 0.3 | None |
| Pyraclostrobin | QoI (Strobilurin) | ρ < 0.3 | None |
Evolution of Resistance in Field Populations
The development of fungicide resistance is an evolutionary process that occurs within pathogen populations in agricultural settings. Initially, a fungal population consists of a vast majority of susceptible individuals, with a very small number of naturally occurring resistant individuals. phytopath.ca The application of a fungicide like this compound acts as a powerful selective pressure, eliminating the susceptible isolates and allowing the pre-existing resistant ones to survive and reproduce. phytopath.ca
With repeated applications of the same fungicide over time, the frequency of resistant strains within the population increases. phytopath.canih.gov Research on cucurbit powdery mildew, caused by Podosphaera xanthii, provides a clear example of this dynamic. In one study, the frequency of this compound-resistant strains increased dramatically from 3% to 71% just 20 days after a single fungicide application. nih.govapsnet.org In subsequent years, the initial frequency of resistant strains in the same fields was already high (e.g., 80%), rendering this compound ineffective for disease control from the start of the season. nih.govapsnet.org This demonstrates how sustained fungicide pressure can rapidly shift the genetic makeup of a pathogen population, leading to widespread and persistent control failures in the field.
| Year | Timing of Sample Collection | Frequency of Resistant Strains (%) |
|---|---|---|
| 1993 | Before Treatment | 3% |
| 1993 | 20 Days After First Application | 71% |
| 1995 | Before Treatment | 80% |
Impact on Conjugative Transfer of Antibiotic Resistance Genes in Bacteria
Recent scientific investigations have revealed that the fungicide this compound can promote the horizontal transfer of antibiotic resistance genes (ARGs) among bacteria through a process known as conjugation researchgate.netbio-conferences.orgbio-conferences.org. Conjugation is a primary mechanism for the spread of ARGs, posing a significant threat to public health researchgate.netbio-conferences.orgbio-conferences.org.
A study focusing on Escherichia coli demonstrated that exposure to this compound at concentrations ranging from 0.1 to 10 mg/L significantly increased the transfer of the multidrug resistance plasmid RP4 bio-conferences.org. The number of resulting resistant bacteria (transconjugants) rose by 1.41 to 2.21 times, and the frequency of the gene transfer itself increased by 1.49 to 2.22 times compared to control groups without this compound researchgate.netbio-conferences.orgbio-conferences.org. Notably, these concentrations of the fungicide did not significantly affect the population numbers of the donor or recipient bacteria, indicating that the increase in resistant bacteria was due to enhanced gene transfer rather than population growth bio-conferences.org.
The primary mechanisms behind this promotion of ARG transfer by this compound have been identified as the induction of intracellular reactive oxygen species (ROS) and an increase in bacterial cell membrane permeability researchgate.netbio-conferences.org.
Increased Reactive Oxygen Species (ROS): this compound exposure was found to dose-dependently increase the levels of ROS within the E. coli cells by up to 1.33 times bio-conferences.org. Elevated ROS levels are a form of cellular stress that has been shown to promote the conjugative transfer of ARGs bio-conferences.org.
Increased Membrane Permeability: The study also observed that this compound exposure led to a significant increase in the permeability of the bacterial cell membrane, with a promoting effect of up to 1.29 folds researchgate.netbio-conferences.org. The cell membrane acts as a barrier, and increased permeability can facilitate the passage of genetic material, such as plasmids carrying ARGs, from a donor to a recipient cell researchgate.netbio-conferences.org.
These findings underscore the environmental risk posed by non-antibiotic agricultural chemicals like this compound in contributing to the dissemination of antibiotic resistance researchgate.netbio-conferences.orgbio-conferences.org.
Table 1: Effect of this compound on Conjugative Transfer of RP4 Plasmid in E. coli
| This compound Concentration (mg/L) | Increase in Transconjugant Number (fold) | Increase in Conjugative Transfer Frequency (fold) |
| 0.1 | 1.41 | 1.49 |
| 1.0 | Not specified | 1.66 |
| 10 | 2.21 | 2.22 |
Data sourced from studies on the effects of this compound on RP4 plasmid transfer within Escherichia coli. bio-conferences.org
Resistance Management Strategies
The management of fungicide resistance is crucial to maintain the effectiveness of compounds like this compound and ensure long-term disease control frac.info. This compound belongs to the demethylation inhibitor (DMI) group of fungicides (FRAC Group 3), which are classified as being at a medium to high risk for the development of resistance gcsaa.org. Resistance to DMIs is often quantitative, meaning it involves modifications in several genes and appears as a gradual decrease in fungicide efficacy cornell.edu.
Effective resistance management is a proactive strategy aimed at delaying the development of resistant fungal strains rather than reacting after control failures occur cornell.edu. The core principle is to minimize the selection pressure on the pathogen population cornell.eduokstate.edu. Key strategies include:
Fungicide Rotation and Alternation: Continuous application of the same single-site fungicide, like this compound, significantly accelerates the development of resistance gcsaa.org. To counteract this, it is essential to rotate or alternate this compound with fungicides that have different modes of action (i.e., different FRAC groups) gcsaa.org. This exposes the fungal population to different selection pressures, making it more difficult for resistance to a single mode of action to become dominant gcsaa.org.
Use of Fungicide Mixtures: Tank-mixing this compound with a multi-site fungicide is a highly effective strategy for preventing and managing resistance gcsaa.orgcornell.edu. Multi-site fungicides act on several metabolic pathways within the fungus, making the development of resistance extremely unlikely gcsaa.orgcornell.edu. These fungicides can control any strains that may be resistant to the single-site inhibitor in the mix cornell.edu. Pre-packaged mixtures of DMI fungicides with protectant or other types of fungicides are available to facilitate this strategy okstate.edu.
Monitoring and Thresholds: Monitoring pathogen populations for shifts in fungicide sensitivity can provide early warnings of developing resistance nih.gov. For example, studies on cucurbit powdery mildew showed that the frequency of this compound-resistant strains could increase dramatically after just one application nih.gov. Using action thresholds, where fungicides are only applied when disease reaches a certain level, can help reduce the number of applications and thus the selection pressure nih.gov.
The Fungicide Resistance Action Committee (FRAC) is an international organization that provides guidelines and recommendations for the sustainable use of fungicides gcsaa.orgfrac-argentina.org. FRAC assigns codes to fungicides based on their mode of action and provides specific strategies for different chemical classes to minimize the risk of resistance gcsaa.org. Adhering to these industry-wide recommendations is a critical component of responsible resistance management.
Analytical Methodologies for Triadimefon and Its Metabolites
Extraction and Sample Preparation Techniques
Effective extraction and meticulous sample preparation are foundational steps in the analytical workflow for triadimefon and its metabolites, ensuring the analytes are sufficiently isolated from the sample matrix for subsequent analysis.
Solvent extraction is a widely employed technique for isolating this compound and its metabolites from diverse sample types. Acetonitrile (B52724) (ACN) is a frequently used solvent due to its efficacy in extracting these compounds from matrices such as fruit puree, soil, and apicultural products like pollen, honey, and royal jelly. nih.govnih.govuni.luepa.govuni.lu
A typical solvent extraction procedure involves homogenizing the sample, followed by the addition of acetonitrile. The mixture is then subjected to sonication or shaking to facilitate the extraction of the analytes into the solvent phase. This is often followed by centrifugation to separate the supernatant containing the extracted compounds from the solid matrix. nih.govnih.govuni.luepa.govfishersci.dk In some protocols, re-extraction of the remaining residues with additional acetonitrile is performed to maximize recovery. nih.gov For certain matrices, other solvent systems like acetone/water or methanol (B129727)/water mixtures have also been utilized for extraction from plant and animal samples. wikipedia.org The addition of salts, such as sodium chloride, can be incorporated to enhance phase separation during the extraction process. nih.gov
Table 1: Example Parameters for Acetonitrile Extraction of this compound and Triadimenol (B1683232)
| Matrix | Solvent | Procedure | Reference |
| Fruit Puree | Acetonitrile (ACN) | 10 g sample + 20 mL ACN, homogeneous extraction, add 3.0 g NaCl, vortex, centrifuge. Re-extract once. Supernatant combined and concentrated. | nih.gov |
| Soil | Acetonitrile:purified reagent water:formic acid (80:20:0.1, v:v:v) | Extracted twice by sonication (5 min) and shaking (10 min), then centrifuged (10 min). Extracts combined. | nih.gov |
| Soil | Acetonitrile | Samples extracted twice with 20 mL acetonitrile by sonicating (10 min), shaking (30 min), and centrifuging (10 min). Supernatant made to 50 mL. | uni.lu |
| Apicultural Products (Pollen, Honey, Royal Jelly) | Methanol/Acetonitrile (details from previous studies cited) | Preparation and extraction procedures similar to previous studies, followed by 0.22 µm membrane filtration. | epa.gov |
| Sweet Potato | Acetonitrile (QuEChERS method) | Sample extracted with acetonitrile and Q-sep QuEChERS EN Method 15662 extraction salts. | uni.lu |
| Plant and Soil | Acetone | Samples extracted with acetone. Water added to obtain 2:1 acetone:water ratio. NaCl added, partitioned with dichloromethane. | wikipedia.org |
Solid Phase Extraction (SPE) is a critical cleanup and enrichment technique often employed after initial solvent extraction. SPE methods are favored for their rapidity, ease of automation, and reduced solvent consumption compared to traditional liquid-liquid extraction techniques. uni.lu
In SPE, the extract is passed through a cartridge or disk containing a specific sorbent material to retain the target analytes while allowing matrix interferences to pass through or be eluted in a separate wash step. Common sorbent phases include C8 and C18 bonded-phase silica (B1680970). uni.luuni.luuni.lu For instance, C8 Empore disks have been successfully used for extracting this compound from dislodgeable foliar residues on turfgrass, demonstrating high recoveries (106.4–107.2%). uni.lu Molecularly imprinted solid-phase extraction (MISPE) has also been explored for the analysis of triazole fungicide residues, including this compound, in food. nih.gov In the context of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dispersive solid-phase extraction (dSPE) is used as a cleanup step to remove matrix interferences that could obscure target analytes or cause ion suppression during chromatographic analysis. uni.lu
Enzymatic hydrolysis is an important sample preparation step, particularly when analyzing for conjugated metabolites of this compound. Conjugated residues are formed when the active substance or its metabolites bind to naturally occurring plant materials, often through hydroxyl groups. sigmaaldrich.com These conjugated forms may not be readily recovered by conventional solvent extraction methods. herts.ac.uk
The primary purpose of enzymatic hydrolysis is to release these bound components, making them amenable to analysis. wikipedia.orgsigmaaldrich.comherts.ac.uknih.govcenmed.comiarc.fr For this compound and its metabolites, enzymes such as cellulase (B1617823) have been utilized to cleave the conjugates, thereby liberating the parent compound or its hydroxylated metabolites (e.g., triadimenol, KWG 1342, KWG 1323). wikipedia.orgnih.gov This process typically involves incubating the concentrated extract with the enzyme. nih.gov The inclusion of enzymatic treatment in the extraction procedure is especially crucial when conjugated residues are of toxicological concern, as it ensures a more comprehensive determination of the total residue. sigmaaldrich.comherts.ac.ukcenmed.com
Chromatographic Separation and Detection Methods
Following extraction and sample preparation, chromatographic techniques are employed for the separation and subsequent detection and quantification of this compound and its metabolites.
Gas Chromatography (GC) coupled with Nitrogen-Phosphorus Detection (NPD) is a well-established and widely used method for the quantification of this compound and its primary metabolite, triadimenol. wikipedia.orguni.lunih.govepa.govuni.lubmrb.ionih.gov This technique is applicable to a variety of matrices, including plant materials, animal tissues, soil, and water. wikipedia.orguni.luuni.lubmrb.ionih.gov
For the analysis of this compound and triadimenol, samples are typically extracted and cleaned up, and the residues are then quantified using GC-NPD. nih.govepa.gov The method has demonstrated good recovery rates across different matrices. For instance, recoveries for this compound from pineapple peel and pulp fortified at 0.01-0.05 mg/kg were 80-100%, and for triadimenol, 80-105%. nih.gov In plant matrices, typical limits of quantification (LOQs) for this compound can be as low as 0.03 mg/kg, and for triadimenol, 0.06 mg/kg. wikipedia.orguni.lu For confirmatory purposes, a mass selective detector (MS) can be used in conjunction with GC. wikipedia.org It is important to note that some hydroxylated metabolites, such as KWG 1342 and KWG 1323, may require derivatization (e.g., with trifluoroacetic anhydride) before GC-NPD analysis to ensure proper chromatography. nih.goviarc.frepa.gov
Table 2: GC-NPD Performance Data for this compound and Triadimenol
| Matrix | Analyte | Fortification Level (mg/kg) | Recovery Rate (%) (Mean) | RSD (%) | LOQ (mg/kg) | Reference |
| Cereals (Grain, Green Material) | This compound | 0.06 | Not specified, but method validated | Not specified | 0.03 | wikipedia.org |
| Cereals (Grain, Green Material) | Triadimenol | 0.12 | Not specified, but method validated | Not specified | 0.06 | wikipedia.org |
| Grapes | This compound | 0.02, 0.4 | 95, 87 | -- | 0.02 | wikipedia.org |
| Grapes | Triadimenol | 0.05, 1.0 | 108, 96 | -- | 0.05 | wikipedia.org |
| Pineapple (Peel & Pulp) | This compound | 0.01, 0.02, 0.05 | 80-100 | Not specified | 0.01 | nih.gov |
| Pineapple (Peel & Pulp) | Triadimenol | 0.01, 0.02, 0.05 | 80-105 | Not specified | 0.01 | nih.gov |
| Tomatoes | This compound | Not specified | 62.0–109 | 5.0–13.1 | Not specified | nih.gov |
| Eggplants | This compound | Not specified | 66.0–104 | 3.2–18.0 | Not specified | nih.gov |
| Groundwater | This compound | Not specified | >90 | Not specified | 0.001 | uni.lu |
High-Performance Liquid Chromatography (HPLC) is another powerful technique widely utilized for the separation and determination of this compound, its metabolites, and their enantiomers. nih.govepa.govfishersci.dkuni.lunih.govuni.luuni.lu HPLC offers versatility in column chemistries and detection modes, making it suitable for a broad range of applications.
Various column types are employed, including C18 columns, Spherisorb-ODS columns, and specialized chiral columns like Acquity Trefoil CEL2 for enantiomeric separations. nih.govfishersci.dkuni.luuni.luuni.lu Primesep B2 and Obelisc R columns have also been used to retain this compound and separate it from impurities, with methods compatible with LC/MS. uni.lu Mobile phases typically consist of mixtures of acetonitrile and water, or more complex systems like supercritical carbon dioxide with ammonia (B1221849) methanol for supercritical fluid chromatography (SFC). nih.govfishersci.dkuni.luuni.lu
Detection methods commonly include Ultraviolet (UV) detection, often at 276 nm for this compound, and more sensitive techniques like Electrospray Ionization Mass Spectrometry (ESI-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govepa.govfishersci.dkuni.lunih.govcenmed.comuni.lu HPLC-MS/MS methods have been developed for measuring triadimenol, including its sugar conjugates, with low LOQs of 0.01 mg/kg. cenmed.com For the chiral separation of this compound and triadimenol enantiomers, supercritical fluid chromatography (SFC) with chiral columns and UV detection at 220 nm has been successfully applied, achieving LOQs of 0.05 mg/kg for both enantiomers. nih.govuni.lu HPLC methods are also used for the determination of this compound in technical and formulated products, often employing normal phase chromatography with UV detection.
Table 3: HPLC Performance Data for this compound and Triadimenol
| Analyte | Column Type | Mobile Phase | Detection | LOQ (mg/kg) / Linear Range | Recovery Rate (%) | Reference |
| This compound | 5 µm Spherisorb-ODS | Acetonitrile-water (49:51, v/v) | UV (276 nm) | Not specified (content determined from peak areas) | Repeatability r95 = 0.55%, Reproducibility R95 = 0.80% (at 25% a.i.) | fishersci.dkuni.lu |
| This compound, Triadimenol Enantiomers | Acquity Trefoil CEL2 chiral | Supercritical CO2 - 0.5% ammonia methanol | UV (220 nm) | LOQ: 0.05 mg/kg; Linear Range: 0.5–50 mg/L | 80.1–106% (at 0.05, 0.2, 3.0 mg/kg) | nih.govuni.lu |
| This compound, Triadimenol | Not specified (LC-MS/MS) | Not specified | ESI-MS/MS | LOD: 0.01 mg/kg (S/N ≥ 10) | 62.8%–107% | uni.lu |
| This compound, Triadimenol | Not specified (HPLC/ESI-MS/MS) | Not specified | ESI-MS/MS | LOD/LOQ coincident with former studies | Accuracy and precision validated | epa.gov |
| Triadimenol | C18 | Acetonitrile-water (70:30, v/v) | UV (220 nm) | Linear Range: 5–50 mg/L; LOD: 1.23 mg/L; LOQ: 4.12 mg/L | 94.24% (RSD = 5.38%) (in water) | uni.lu |
| Triadimenol (including conjugates) | Not specified (HPLC-MS/MS) | Not specified | MS/MS | LOQ: 0.01 mg/kg | Not specified | cenmed.com |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a prominent analytical technique for the determination of this compound and its metabolites due to its high accuracy and sensitivity. This method involves the extraction of analytes from samples, followed by chromatographic separation and detection using tandem mass spectrometry.
For instance, a sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of this compound (TF) and triadimenol (TN) stereoisomers in complex matrices like wheat, straw, and soil. In this method, acetonitrile is used for extraction, and solid-phase extraction or activated carbon is employed for cleanup. The analytes are identified in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
LC-MS/MS has also been validated for quantifying this compound in aqueous samples, including groundwater and surface water. In such applications, samples are typically diluted with acetonitrile/purified reagent water, and the analysis is performed using LC-MS/MS.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has gained significant attention as a highly efficient chromatographic separation technology, particularly for the analysis of isomers and structural analogs that are challenging to separate by traditional liquid chromatography. SFC utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, which offers a higher mass transfer rate and separation efficiency compared to traditional organic mobile phases. This makes SFC particularly suitable for separating and determining chiral compounds, including the enantiomers of this compound and its metabolite triadimenol.
A method employing SFC has been established for the separation and determination of this compound and triadimenol enantiomer residues in fruit puree. This method utilizes an Acquity Trefoil CEL2 chiral chromatographic column with a gradient elution of supercritical carbon dioxide and 0.5% ammonia methanol, detected at 220 nm. The analysis time for this compound enantiomers can be less than 2.5 minutes, and for triadimenol enantiomers, less than 4.5 minutes, showcasing the efficiency of SFC.
Studies have also investigated the effects of various chiral stationary phases, co-solvents, column temperature, and back pressure on the chiral separation of this compound using SFC. Chiral stationary phases with electron-donating units in their phenylcarbamate moieties have demonstrated superior enantio-recognition abilities for this compound compared to those with electron-withdrawing units.
Thin-Layer Chromatography (TLC)
While less commonly detailed in recent high-sensitivity applications for this compound, Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique that can be used for the separation and qualitative analysis of compounds. Although specific detailed research findings on TLC for this compound were not extensively retrieved in the provided search results, TLC generally serves as a rapid and cost-effective method for screening and preliminary separation in analytical chemistry. Its application for this compound would typically involve spotting the sample onto a TLC plate, developing it with a suitable solvent system, and visualizing the separated components.
Chiral Analytical Techniques for Enantiomer Separation and Quantification
The presence of chiral centers in this compound and its metabolites necessitates the use of specialized chiral analytical techniques for their enantiomer separation and quantification. This is crucial because enantiomers can exhibit different biological activities, toxicity, metabolism rates, and biodegradation in the environment.
Supercritical Fluid Chromatography (SFC): As discussed in Section 7.2.4, SFC is a powerful tool for chiral separation of this compound and triadimenol enantiomers. Various chiral columns, such as Acquity Trefoil CEL2, CHIRALPAK AD-3, Acquity Trefoil AMY1, and Acquity Trefoil CEL1, have been explored for this purpose, with Acquity Trefoil CEL2 showing effective separation for all six this compound and triadimenol enantiomers.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a major method for chiral separation of triazole pesticides, including this compound and triadimenol. For instance, a Daicel Chiralpak OD-RH column has been used for the simultaneous separation and quantification of this compound and triadimenol enantiomers using HPLC. Another study successfully used a Lux cellulose-1 column for direct enantioseparation of this compound and triadimenol stereoisomers by LC-MS/MS, investigating the effects of mobile-phase composition and confirming elution orders with a polarimeter detector. Chiralpak IC columns have also been used for separating this compound enantiomers in water samples with n-hexane or petroleum ether as the mobile phase and ethanol (B145695) or isopropanol (B130326) as modifiers.
Capillary Electrophoresis (CE): Capillary electrophoresis has also been explored for the enantiomeric separation of this compound and triadimenol. The simultaneous separation of both enantiomers of this compound and the four stereoisomers of triadimenol has been achieved using sulphated-β-cyclodextrin (S-β-CD) at a pH of 3.0 in negative polarity mode, although this method can have a long analysis time (approximately 30 minutes).
Quantitative Real-time PCR (qPCR) for Gene Expression Analysis
While the provided search results primarily focus on the chemical analysis of this compound and its metabolites, quantitative Real-time PCR (qPCR) is a molecular biology technique used for gene expression analysis. Its application in the context of this compound would typically involve studying the effects of this compound exposure on the expression levels of specific genes in biological systems (e.g., plants, fungi, or other organisms). This could include genes related to metabolism, detoxification, stress response, or fungal resistance mechanisms. Although direct research findings linking qPCR specifically to this compound were not detailed in the provided snippets, the general principle involves isolating RNA from treated samples, converting it to cDNA, and then quantifying specific gene transcripts using PCR with fluorescent detection.
Method Validation Parameters (e.g., Limits of Quantitation, Linear Ranges, Recoveries, Relative Standard Deviation)
Method validation is a critical step in analytical chemistry to ensure the reliability and accuracy of the results. Key parameters evaluated include:
Limits of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For this compound and triadimenol enantiomers in fruit puree, the LOQ was 0.05 mg/kg. For this compound in water, the LOQ was reported as 0.106 µg/L. In some cases, the LOQ for this compound in medicinal herbs was 0.01 mg/kg. For this compound in turfgrass, the method quantitation limit was 0.59 µg/L. For this compound and triadimenol stereoisomers in wheat, straw, and soil, LOQs ranged from 0.007-0.02 mg/kg.
Linear Ranges: The concentration range over which the analytical method provides results that are directly proportional to the analyte concentration. For this compound and triadimenol enantiomers in fruit puree, the linear range was 0.5–50 mg/L, with linear correlation coefficients greater than 0.9993. For this compound and triadimenol in apicultural products using HPLC/ESI-MS/MS, good linearity was observed. For this compound and triadimenol stereoisomers in wheat, straw, and soil, good linearities were obtained over the concentration range of 0.003-4 mg/L.
Recoveries: The percentage of the analyte that is extracted and detected from a sample, indicating the accuracy of the method.
For this compound and triadimenol enantiomers in fruit puree, recoveries in spiked samples at 0.05, 0.2, and 3.0 mg/kg ranged from 80.1% to 106%.
For this compound and triadimenol in pineapple, recoveries were 80-100% for this compound and 80-105% for triadimenol at fortification levels of 0.01, 0.02, and 0.05 mg/kg.
For this compound in aqueous samples using LC-MS/MS, mean recoveries ranged from 94.0-110% at the LOQ (0.106 µg/L) and 88.2-98.1% at 10xLOQ (1.06 µg/L).
For this compound and triadimenol enantiomers in water, fruit juice, vinegar, and fermented liquor, spiked recoveries were 82.2–100.1%.
For this compound and triadimenol stereoisomers in wheat, straw, and soil, recoveries were 84.2-102.7% in wheat, 84.0-104.0% in straw, and 85.2-106.8% in soil.
For this compound in technical and formulated products using HPLC, recoveries were 80-100%.
Relative Standard Deviation (RSD): A measure of precision, indicating the variability of the results.
For this compound and triadimenol enantiomers in fruit puree, the RSD ranged from 3.3% to 7.6%.
For this compound in aqueous samples using LC-MS/MS, RSDs were 6.90% at the LOQ and 4.06% at 10xLOQ.
For this compound and triadimenol enantiomers in water, fruit juice, vinegar, and fermented liquor, RSDs were 0.4–10.1%.
For this compound and triadimenol stereoisomers in wheat, straw, and soil, intra-day and inter-day assay precisions (RSDs) were below 12.2%.
Table 1: Summary of Method Validation Parameters for this compound and its Metabolites
| Parameter | Analyte(s) | Matrix | Value/Range | Source |
| LOQ | This compound & Triadimenol enantiomers | Fruit puree | 0.05 mg/kg | |
| LOQ | This compound | Water (groundwater, surface water) | 0.106 µg/L | |
| LOQ | This compound | Medicinal herb | 0.01 mg/kg | |
| LOQ | This compound | Turfgrass | 0.59 µg/L | |
| LOQ | This compound & Triadimenol stereoisomers | Wheat, straw, soil | 0.007-0.02 mg/kg | |
| Linear Range | This compound & Triadimenol enantiomers | Fruit puree | 0.5–50 mg/L (r > 0.9993) | |
| Linear Range | This compound & Triadimenol stereoisomers | Wheat, straw, soil | 0.003-4 mg/L | |
| Recoveries | This compound & Triadimenol enantiomers | Fruit puree (0.05, 0.2, 3.0 mg/kg spike) | 80.1–106% | |
| Recoveries | This compound & Triadimenol | Pineapple (0.01-0.05 mg/kg spike) | This compound: 80-100%, Triadimenol: 80-105% | |
| Recoveries | This compound | Water (0.106, 1.06 µg/L spike) | 94.0-110% (LOQ), 88.2-98.1% (10xLOQ) | |
| Recoveries | This compound & Triadimenol enantiomers | Water, fruit juice, vinegar, fermented liquor | 82.2–100.1% | |
| Recoveries | This compound & Triadimenol stereoisomers | Wheat, straw, soil | Wheat: 84.2-102.7%, Straw: 84.0-104.0%, Soil: 85.2-106.8% | |
| RSD | This compound & Triadimenol enantiomers | Fruit puree | 3.3–7.6% | |
| RSD | This compound | Water (0.106, 1.06 µg/L spike) | 6.90% (LOQ), 4.06% (10xLOQ) | |
| RSD | This compound & Triadimenol enantiomers | Water, fruit juice, vinegar, fermented liquor | 0.4–10.1% | |
| RSD | This compound & Triadimenol stereoisomers | Wheat, straw, soil | < 12.2% (intra-day & inter-day) |
Storage Stability of Analytical Samples
The storage stability of analytical samples containing this compound and its metabolites is crucial to ensure the integrity of residue data over time. Studies have shown varying stability depending on the matrix and metabolite.
This compound and its major metabolite, triadimenol, have demonstrated good stability in various matrices when stored under frozen conditions. For instance, this compound showed ≤ 7% loss in grapes, wheat grain, wheat forage, tomatoes, and potatoes after 552 days of freezer storage. Triadimenol exhibited ≤4% loss after 552 days from tomato, wheat grain, and wheat forage. In animal commodities, this compound and its regulated metabolites were found to be stable in meat, milk, eggs, fat, and liver when stored frozen for extended periods, ranging from 432 to 873 days.
However, some hydroxylated metabolites, such as KWG 1342, have shown less stability in certain matrices. For example, KWG 1342 was not stable in asparagus, wheat bran, and coffee beans, with residues declining by 34%, 54%, and 79% of initial values, respectively, after 40 days of frozen storage. It also showed a 33% decline in wheat grain dust after 181 days and a 47% decline in grape juice after 354 days of frozen storage. This highlights the importance of matrix-specific storage stability studies for all relevant metabolites.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 39385 |
| Triadimenol | 329756906 (This is a substance ID, not a compound CID. The compound CID for Triadimenol is 43122-48-1. Re-checking the PubChem CID for Triadimenol.) |
Re-checking PubChem CID for Triadimenol: this compound is a widely used systemic fungicide belonging to the triazole family, employed to control various fungal diseases in agricultural settings, including applications on crops like barley, corn, cotton, oats, rye, sorghum, wheat, pineapple, and banana. It is also utilized for non-food applications such as pine seedlings, Christmas trees, turf, ornamental plants, and landscaping. This compound is manufactured as a racemate, meaning it is a mixture of enantiomers. Its primary metabolite, triadimenol, also possesses chiral centers and fungicidal activity.
The accurate determination of this compound and its metabolites in various matrices is crucial for environmental monitoring, residue analysis, and understanding their behavior. A range of analytical techniques are employed for this purpose, with a strong emphasis on methods capable of chiral separation due to the compound's stereoisomeric nature.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a prominent analytical technique for the determination of this compound and its metabolites due to its high accuracy and sensitivity. This method involves the extraction of analytes from samples, followed by chromatographic separation and detection using tandem mass spectrometry.
For instance, a sensitive and rapid LC-MS/MS method has been developed for the simultaneous determination of this compound (TF) and triadimenol (TN) stereoisomers in complex matrices like wheat, straw, and soil. In this method, acetonitrile is used for extraction, and solid-phase extraction or activated carbon is employed for cleanup. Based on this method, good linearities were obtained over the concentration range of 0.003-4 mg/L for TF and TN stereoisomers. Recoveries ranged from 84.2-102.7% in wheat, 84.0-104.0% in straw, and 85.2-106.8% in soil at spiked concentrations of 0.007-2.0 mg/kg. Intra-day and inter-day assay precisions were below 12.2%.
LC-MS/MS has also been validated for quantifying this compound in aqueous samples, including groundwater and surface water. In such applications, samples are typically diluted with acetonitrile/purified reagent water, and the analysis is performed using LC-MS/MS.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has gained significant attention as a highly efficient chromatographic separation technology, particularly for the analysis of isomers and structural analogs that are challenging to separate by traditional liquid chromatography. SFC utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, which offers a higher mass transfer rate and separation efficiency compared to traditional organic mobile phases. This makes SFC particularly suitable for separating and determining chiral compounds, including the enantiomers of this compound and its metabolite triadimenol.
A method employing SFC has been established for the separation and determination of this compound and triadimenol enantiomer residues in fruit puree. This method utilizes an Acquity Trefoil CEL2 chiral chromatographic column with a gradient elution of supercritical carbon dioxide and 0.5% ammonia methanol, detected at 220 nm. The analysis time for this compound enantiomers can be less than 2.5 minutes, and for triadimenol enantiomers, less than 4.5 minutes.
Studies have also investigated the effects of various chiral stationary phases, co-solvents, column temperature, and back pressure on the chiral separation of this compound using SFC. Chiral stationary phases with electron-donating units in their phenylcarbamate moieties have demonstrated superior enantio-recognition abilities for this compound compared to those with electron-withdrawing units. For instance, cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated silica gel as the chiral stationary phase with a CO2-methanol (95/5, v/v) mixture as the mobile phase achieved good linearity (R² = 0.9999) and recoveries (92.90-105.56%, RSD ≤ 1.52%) for this compound.
Thin-Layer Chromatography (TLC)
While less commonly detailed in recent high-sensitivity applications for this compound, Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique that can be used for the separation and qualitative analysis of compounds. Although specific detailed research findings on TLC for this compound were not extensively retrieved in the provided search results, TLC generally serves as a rapid and cost-effective method for screening and preliminary separation in analytical chemistry. Its application for this compound would typically involve spotting the sample onto a TLC plate, developing it with a suitable solvent system, and visualizing the separated components.
Chiral Analytical Techniques for Enantiomer Separation and Quantification
The presence of chiral centers in this compound and its metabolites necessitates the use of specialized chiral analytical techniques for their enantiomer separation and quantification. This is crucial because enantiomers can exhibit different biological activities, toxicity, metabolism rates, and biodegradation in the environment.
Supercritical Fluid Chromatography (SFC): As discussed in Section 7.2.4, SFC is a powerful tool for chiral separation of this compound and triadimenol enantiomers. Various chiral columns, such as Acquity Trefoil CEL2, CHIRALPAK AD-3, Acquity Trefoil AMY1, and Acquity Trefoil CEL1, have been explored for this purpose. Acquity Trefoil CEL2 showed effective separation for all six this compound and triadimenol enantiomers.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a major method for chiral separation of triazole pesticides, including this compound and triadimenol. For instance, a Daicel Chiralpak OD-RH column has been used for the simultaneous separation and quantification of this compound and triadimenol enantiomers using HPLC. Another study successfully used a Lux cellulose-1 column for direct enantioseparation of this compound and triadimenol stereoisomers by LC-MS/MS, investigating the effects of mobile-phase composition and confirming elution orders with a polarimeter detector. Chiralpak IC columns have also been used for separating this compound enantiomers in water samples with n-hexane or petroleum ether as the mobile phase and ethanol or isopropanol as modifiers. The influences of mobile phase composition and temperature on resolution were investigated, and most enantiomers could be completely separated within 20 minutes under optimized conditions.
Capillary Electrophoresis (CE): Capillary electrophoresis has also been explored for the enantiomeric separation of this compound and triadimenol. The simultaneous separation of both enantiomers of this compound and the four stereoisomers of triadimenol has been achieved using sulphated-β-cyclodextrin (S-β-CD) at a pH of 3.0 in negative polarity mode, although this method can have a long analysis time (approximately 30 minutes).
Quantitative Real-time PCR (qPCR) for Gene Expression Analysis
Quantitative Real-time PCR (qPCR) is a molecular biology technique used for gene expression analysis. Its application in the context of this compound would typically involve studying the effects of this compound exposure on the expression levels of specific genes in biological systems (e.g., plants, fungi, or other organisms). This could include genes related to metabolism, detoxification, stress response, or fungal resistance mechanisms. While direct research findings detailing the use of qPCR specifically for this compound were not extensively retrieved in the provided search results, the general principle involves isolating RNA from treated samples, converting it to cDNA, and then quantifying specific gene transcripts using PCR with fluorescent detection.
Method Validation Parameters (e.g., Limits of Quantitation, Linear Ranges, Recoveries, Relative Standard Deviation)
Method validation is a critical step in analytical chemistry to ensure the reliability and accuracy of the results. Key parameters evaluated include:
Limits of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For this compound and triadimenol enantiomers in fruit puree, the LOQ was 0.05 mg/kg. For this compound in water, the LOQ was reported as 0.106 µg/L in the Environmental Chemistry Method (ECM) and 0.10 µg/L in the Independent Laboratory Validation (ILV). For this compound in turfgrass, the method quantitation limit was 0.59 µg/L. For this compound and triadimenol stereoisomers in wheat, straw, and soil, LOQs ranged from 0.007-0.02 mg/kg.
Linear Ranges: The concentration range over which the analytical method provides results that are directly proportional to the analyte concentration. For this compound and triadimenol enantiomers in fruit puree, the linear range was 0.5–50 mg/L, with linear correlation coefficients greater than 0.9993. For this compound and triadimenol stereoisomers in wheat, straw, and soil, good linearities were obtained over the concentration range of 0.003-4 mg/L.
Recoveries: The percentage of the analyte that is extracted and detected from a sample, indicating the accuracy of the method.
For this compound and triadimenol enantiomers in fruit puree, recoveries in spiked samples at 0.05, 0.2, and 3.0 mg/kg ranged from 80.1% to 106%.
For this compound and triadimenol in pineapple, recoveries were 80-100% for this compound and 80-105% for triadimenol at fortification levels of 0.01, 0.02, and 0.05 mg/kg.
For this compound in aqueous samples using LC-MS/MS, mean recoveries ranged from 94.0-110% at the LOQ (0.106 µg/L) and 88.2-98.1% at 10xLOQ (1.06 µg/L).
For this compound and triadimenol enantiomers in water, fruit juice, vinegar, and fermented liquor, spiked recoveries were 82.2–100.1%.
For this compound and triadimenol stereoisomers in wheat, straw, and soil, recoveries were 84.2-102.7% in wheat, 84.0-104.0% in straw, and 85.2-106.8% in soil.
For this compound in technical and formulated products using HPLC, recoveries were 80-100%.
Relative Standard Deviation (RSD): A measure of precision, indicating the variability of the results.
For this compound and triadimenol enantiomers in fruit puree, the RSD ranged from 3.3% to 7.6%.
For this compound in aqueous samples using LC-MS/MS, RSDs were 6.90% at the LOQ and 4.06% at 10xLOQ.
For this compound and triadimenol enantiomers in water, fruit juice, vinegar, and fermented liquor, RSDs were 0.4–10.1%.
For this compound and triadimenol stereoisomers in wheat, straw, and soil, intra-day and inter-day assay precisions (RSDs) were below 12.2%.
Table 1: Summary of Method Validation Parameters for this compound and its Metabolites
| Parameter | Analyte(s) | Matrix | Value/Range |
| LOQ | This compound & Triadimenol enantiomers | Fruit puree | 0.05 mg/kg |
| LOQ | This compound | Water (groundwater, surface water) | 0.106 µg/L (ECM), 0.10 µg/L (ILV) |
| LOQ | This compound | Medicinal herb | 0.01 mg/kg |
| LOQ | This compound | Turfgrass | 0.59 µg/L |
| LOQ | This compound & Triadimenol stereoisomers | Wheat, straw, soil | 0.007-0.02 mg/kg |
| Linear Range | This compound & Triadimenol enantiomers | Fruit puree | 0.5–50 mg/L (r > 0.9993) |
| Linear Range | This compound & Triadimenol stereoisomers | Wheat, straw, soil | 0.003-4 mg/L |
| Recoveries | This compound & Triadimenol enantiomers | Fruit puree (0.05, 0.2, 3.0 mg/kg spike) | 80.1–106% |
| Recoveries | This compound & Triadimenol | Pineapple (0.01-0.05 mg/kg spike) | This compound: 80-100%, Triadimenol: 80-105% |
| Recoveries | This compound | Water (0.106, 1.06 µg/L spike) | 94.0-110% (LOQ), 88.2-98.1% (10xLOQ) |
| Recoveries | This compound & Triadimenol enantiomers | Water, fruit juice, vinegar, fermented liquor | 82.2–100.1% |
| Recoveries | This compound & Triadimenol stereoisomers | Wheat, straw, soil | Wheat: 84.2-102.7%, Straw: 84.0-104.0%, Soil: 85.2-106.8% |
| Recoveries | This compound | Technical and formulated products | 80-100% |
| RSD | This compound & Triadimenol enantiomers | Fruit puree | 3.3–7.6% |
| RSD | This compound | Water (0.106, 1.06 µg/L spike) | 6.90% (LOQ), 4.06% (10xLOQ) |
| RSD | This compound & Triadimenol enantiomers | Water, fruit juice, vinegar, fermented liquor | 0.4–10.1% |
| RSD | This compound & Triadimenol stereoisomers | Wheat, straw, soil | < 12.2% (intra-day & inter-day) |
Storage Stability of Analytical Samples
The storage stability of analytical samples containing this compound and its metabolites is crucial to ensure the integrity of residue data over time. Studies have shown varying stability depending on the matrix and metabolite.
This compound and its major metabolite, triadimenol, have demonstrated good stability in various matrices when stored under frozen conditions. This compound showed ≤ 7% loss in grapes, wheat grain, wheat forage, tomatoes, and potatoes after 552 days of freezer storage. Triadimenol exhibited ≤4% loss after 552 days from tomato, wheat grain, and wheat forage. In animal commodities, this compound and its regulated metabolites were found to be stable in meat, milk, eggs, fat, and liver when stored frozen for extended periods, ranging from 432 to 873 days.
However, some hydroxylated metabolites, such as KWG 1342, have shown less stability in certain matrices. For example, KWG 1342 was not stable in asparagus, wheat bran, and coffee beans, with residues declining by 34%, 54%, and 79% of initial values, respectively, after 40 days of frozen storage. It also showed a 33% decline in wheat grain dust after 181 days and a 47% decline in grape juice after 354 days of frozen storage. This highlights the importance of matrix-specific storage stability studies for all relevant metabolites.
Advanced Research Topics and Future Directions
Enantioselective Ecotoxicology and Risk Assessment
Triadimefon contains a single chiral center, leading to two enantiomers: R-triadimefon (R-TDF) and S-triadimefon (S-TDF). Its primary metabolite, triadimenol (B1683232), possesses two chiral centers, resulting in four distinct stereoisomers: SS-TDN, SR-TDN, RR-TDN, and RS-TDN. usask.caresearchgate.net Research has consistently demonstrated that these enantiomers and stereoisomers exhibit differential behaviors in environmental degradation, metabolism, and toxicological effects across various ecological systems. usask.caresearchgate.netepa.govmdpi.comoup.commdpi.comsemanticscholar.org This stereoselectivity significantly complicates environmental risk assessment, necessitating enantiomer-specific considerations for accurate evaluation. usask.caresearchgate.netoup.com
In soils, the degradation of this compound often displays enantioselectivity. For instance, R-(-)-triadimefon has been observed to degrade preferentially in some soil types, while S-(+)-triadimefon degrades faster in others, a process influenced by soil pH and microbial communities. epa.govmdpi.comepa.govnih.gov Abiotic racemization of this compound is also pH-dependent, occurring more rapidly in alkaline soil conditions. epa.govnih.gov Specific soil microorganisms, such as those belonging to the Arthrobacter and Halomonas genera, have been identified as contributors to the enantiomerization process in soils. purdue.eduacs.org
The differential toxicity of triadimenol stereoisomers is a critical aspect of ecotoxicology. Studies have shown significant differences in toxic effects among triadimenol isomers in aquatic organisms like the water flea (Daphnia magna). usask.ca For example, one diastereomer of triadimenol exhibited an acute toxic potency ten times greater than another in rats. usask.caresearchgate.net In Chinese lizards (Eremias argus), this compound enantiomers demonstrate distinct absorption, metabolism, and accumulation patterns. S-(+)-triadimefon is absorbed and eliminated more rapidly than R-(-)-triadimefon, while R-(-)-triadimefon is more readily distributed in tissues and converted into its metabolites. arabjchem.org Furthermore, SR-(-)-triadimenol, a metabolite of S-(+)-triadimefon, may possess the highest fungicidal activity and biological toxicity, whereas RR-(+)-triadimenol, derived from R-(-)-triadimefon, is more prone to bioaccumulation in lizards. arabjchem.org Similarly, in Tubifex tubifex, (S)-triadimefon was preferentially accumulated over (R)-triadimefon in spiked water, with stereoisomer-specific accumulation of the metabolite triadimenol, including higher accumulation of the most fungi-toxic (1S,2R) stereoisomer. semanticscholar.orgdataintelo.com These findings underscore the importance of considering enantiomer-specific behavior and toxicity for a comprehensive and accurate environmental risk assessment of chiral pesticides like this compound. researchgate.netepa.govmdpi.comoup.comarabjchem.org
Long-term and Low-dose Effects on Ecological Systems
Long-term and low-dose exposures are recognized as key characteristics of this compound's toxic effects on ecological systems. usask.caresearchgate.netoup.comcnagrochem.com Exposure to this compound can induce a range of adverse effects on organisms, including impacts on the thyroid, reproductive system, liver, and nervous system. usask.caresearchgate.netoup.comcnagrochem.com Furthermore, it has been associated with carcinogenicity and teratogenicity. usask.caresearchgate.netoup.comcnagrochem.com this compound can also exhibit synergistic toxic effects when combined with other pesticides, potentially exacerbating its environmental impact. usask.caresearchgate.netoup.comcnagrochem.com The reproductive toxicity observed suggests potential adverse consequences at the population level, and even broader ecosystem dysfunction, leading to a reduction in ecological services. usask.caresearchgate.netoup.comcnagrochem.com To facilitate more advanced and accurate risk assessments, particularly concerning these long-term and low-dose effects, there is a recognized need for more comprehensive data on this compound concentrations in surface waters and its associated toxicity. usask.caresearchgate.netoup.comcnagrochem.com
The degradation of this compound in various environmental matrices has been studied, revealing varying half-lives depending on the conditions. The table below summarizes some reported degradation rates and half-lives:
| Environment/Condition | Degradation Rate (d⁻¹) / Half-life (days) | Citation |
| Aerobic soil (parent) | 6-18 days (half-life) | epa.gov |
| Anaerobic soil (parent) | 15 days (half-life) | epa.gov |
| Sandy-loam soil | 8 days (half-life) | usask.ca |
| Clay soil | 13 days (half-life) | usask.ca |
| Simulated aquatic environment (pH 7.18) | 5.3 days (half-life) | usask.ca |
| Simulated aquatic environment (pH 9.25) | 1.15 days (half-life) | usask.ca |
| Ultrapure water (natural sunlight) | 11.7 days (half-life) | usask.ca |
| Sterilized river water (natural sunlight) | 16.5 days (half-life) | usask.ca |
| Sterilized seawater (natural sunlight) | 22.3 days (half-life) | usask.ca |
| Baoding alkaline soil | 0.047 d⁻¹ (rate) | mdpi.comjustia.com |
| Wuhan acidic soil | 0.057 d⁻¹ (rate) | mdpi.comjustia.com |
| Third soil type | 0.107 d⁻¹ (rate) | mdpi.comjustia.com |
| Greenhouse soil | 5.9-9.1 days (half-life) | epa.gov |
Molecular Docking Studies and Interactions with Biological Receptors
This compound functions as a sterol demethylation inhibitor (DMI) fungicide, primarily by targeting and inhibiting lanosterol (B1674476) 14α-demethylase (CYP51). medchemexpress.complos.orgpnas.orgmedchemexpress.com This enzyme is a critical component of the fungal-specific ergosterol (B1671047) biosynthesis pathway. plos.orgnih.gov By interfering with the oxidative demethylation reactions in this pathway, this compound disrupts the integrity of fungal cell membranes, thereby exerting its fungicidal effect. medchemexpress.complos.orgpnas.orgmedchemexpress.com Azole antifungals, including this compound, achieve this inhibition by binding to the heme iron within the active site of the CYP51 enzyme. plos.orgnih.gov
Molecular docking studies are computational techniques widely employed to predict the binding affinity and interaction modes between small molecules (ligands) and biological macromolecules (receptors). For this compound, such studies can provide detailed insights into its specific interactions with the CYP51 enzyme, elucidating the precise amino acid residues involved in binding and the conformational changes induced upon ligand binding. This understanding is crucial for rational drug design and for developing new triazole derivatives with improved specificity and potency. Beyond its primary fungicidal action, this compound is also known to block gibberellin biosynthesis, indicating interactions with other biological receptors involved in plant growth regulation. medchemexpress.commedchemexpress.com Molecular docking can be instrumental in exploring these additional receptor interactions and their implications.
Development of Novel Triazole Derivatives with Enhanced Efficacy and Reduced Environmental Impact
The triazole chemical scaffold is a significant foundation for developing agriculturally active molecules, particularly fungicides. mdpi.com However, the widespread and prolonged use of existing azole fungicides, including this compound, has led to the emergence of resistant fungal strains and concerns regarding their environmental impact. Consequently, there is an urgent need for the development of novel triazole derivatives that offer enhanced efficacy, lower toxicity, and reduced environmental persistence. mdpi.comwjpsronline.comrsc.org
Integrated Pest Management Strategies Incorporating this compound
For effective IPM, early and accurate identification of the causal organisms of plant diseases is crucial. Diagnostic services, including the use of immunoassay detection kits and agricultural extension services, play a vital role in this process, guiding the selection of the most appropriate fungicide when chemical intervention is necessary. epa.gov Furthermore, resistance management is a critical consideration. As a Group 3 fungicide, this compound carries the risk of fungal populations developing resistance over time. Therefore, IPM strategies incorporating this compound should include practices such as fungicide rotation with different chemical groups or combination treatments to mitigate the development of resistance and ensure the long-term effectiveness of disease control.
Remediation and Mitigation Strategies for Environmental Contamination
The environmental contamination by this compound and its persistent degradates in soil and water necessitates effective remediation and mitigation strategies. usask.caepa.govmdpi.compreprints.org A variety of approaches, both biological and physicochemical, are being explored to address this challenge.
Bioremediation: This approach leverages biological processes to degrade or remove contaminants. Microbial degradation is a primary mechanism for this compound transformation in soil, with specific genera like Arthrobacter and Halomonas playing roles in its enantiomerization. usask.capurdue.eduacs.org Microalgae, such as Scenedesmus obliquus, have demonstrated the ability to simultaneously bioaccumulate and biodegrade this compound into triadimenol, offering a rapid and efficient removal pathway that is also stereoselective. mdpi.com Bioremediation methods are generally considered more cost-effective and environmentally friendly compared to conventional physical or chemical treatments. mdpi.com Environmental factors such as soil moisture content and pH significantly influence biodegradation pathways, with alkaline pH often enhancing pollutant removal. oup.com Research is ongoing to isolate and utilize specific microorganisms capable of degrading xenobiotics, including this compound. purdue.edu Additionally, agricultural practices like solarization and biosolarization have been shown to enhance fungicide dissipation in soil, acting as effective bioremediation tools. nih.gov
Phytoremediation: This strategy utilizes plants to extract, sequester, or degrade contaminants from the environment. While research on this compound-specific phytoremediation is emerging, the general principles apply. Studies have explored the potential of plants like Impatiens balsamina L. in combination with petroleum-degrading microbes for enhanced remediation of contaminated soil. justia.com Catharanthus roseus (vinca) has been studied for its response to this compound, showing changes in antioxidant metabolism, indicating its interaction with the compound. ui.ac.irsmujo.id The use of energetic plants like Virginia mallow is also being assessed for phytoremediation of pesticide-contaminated soils, aiming to prolong the vitality of sorbent barriers around burial sites and remove pesticides from above-ground plant parts through combustion. researchgate.net
Chemical and Physical Degradation: Abiotic transformation mechanisms also contribute to this compound's environmental fate. Hydrolysis is a primary abiotic degradation pathway, which is accelerated under higher pH or elevated temperatures. usask.ca Photolysis, driven by natural sunlight, also degrades this compound in aqueous solutions, with varying half-lives depending on water characteristics (e.g., ultrapure, river, or seawater). usask.ca Notably, triadimenol, the main metabolite, is more stable to photolysis than this compound. usask.ca Advanced oxidation processes (AOPs), such as sonolysis and ozonolysis, are effective chemical methods that generate highly reactive hydroxyl radicals to degrade organic compounds like this compound. Ozonolysis, in particular, has shown high efficiency in degrading this compound within short durations. researchgate.net Other general remediation technologies applicable to heterocyclic pharmaceutical contaminants, which include this compound, encompass chemical oxidation, coagulation/flocculation, adsorption (e.g., using granular activated carbon), ion exchange, and membrane filtration technologies. mdpi.compreprints.orgresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
